molecular formula C40H80NO8P B15552625 DPPC-d71

DPPC-d71

カタログ番号: B15552625
分子量: 805.5 g/mol
InChIキー: KILNVBDSWZSGLL-HVUNPKJASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

DPPC-d71 is a useful research compound. Its molecular formula is C40H80NO8P and its molecular weight is 805.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C40H80NO8P

分子量

805.5 g/mol

IUPAC名

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,2D3,3D3,4D3,5D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2

InChIキー

KILNVBDSWZSGLL-HVUNPKJASA-N

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Physical Properties of DPPC-d71

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71 (DPPC-d71). It is intended for researchers, scientists, and professionals in drug development who utilize deuterated lipids in their work. This document summarizes key quantitative data, outlines experimental methodologies for property determination, and includes a visualization of a common experimental workflow.

Core Physical and Chemical Properties

This compound is a deuterated form of the saturated phospholipid DPPC. The deuteration, particularly in the acyl chains, has a notable effect on its physical properties, primarily a depression of the phase transition temperature.

General Properties
PropertyValueReference
Chemical Formula C40H9D71NO8P[1]
Formula Weight 805.5 g/mol [1]
Synonyms d71-DPPC; 1,2-Dihexadecanoyl-d62-sn-glycero-3-phosphocholine-d9; Dipalmitoyl phosphatidylcholine-d71; 16:0-d31 / 16:0-d31 PC-d9; deuterated DPPC; deuterated PC; d-DPPC; 16:0 PC – d71[1]
Deuterium Enrichment ≥ 97% (except 60-80% on the alpha positions)[1]
Storage Temperature -20°C[1]
Thermal Properties

The melting point (Tm), or main phase transition temperature, is a critical parameter for phospholipids (B1166683), marking the transition from a gel phase to a liquid-crystalline phase. Studies have shown that deuteration of the acyl chains in saturated phospholipids leads to a decrease in this transition temperature. For DPPC, this decrease is reported to be in the range of 3-5 °C, with a specific study noting a depression of 4.3 ± 0.1 °C for chain-deuterated lipids.

PropertyDPPC (Non-deuterated)This compound (Estimated)Reference
Main Phase Transition (Tm) 41-42 °C~37-38 °C[2][3][4][5]
Pre-transition Temperature ~35-36 °CLikely lowered[2]
Effect of Deuteration on Tm Not Applicable-4.3 ± 0.1 °C[1]
Solubility

DPPC and its deuterated analogue are amphipathic molecules, leading to poor solubility in water and good solubility in many organic solvents.

SolventSolubilityReference
Water Insoluble
Organic Solvents (e.g., Chloroform, Ethanol) Soluble. For instance, DPPC is soluble in ethanol (B145695) at approximately 30 mg/mL.[6]
DMSO Insoluble

Experimental Protocols

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique used to determine the thermotropic properties of lipids. It measures the heat flow associated with phase transitions as a function of temperature.

Objective: To determine the main phase transition temperature (Tm) and pre-transition temperature of this compound liposomes.

Materials:

  • This compound powder

  • Buffer solution (e.g., 10 mM Tris buffer, pH 7.4)

  • DSC instrument

  • Hermetic aluminum pans

Procedure:

  • Sample Preparation:

    • A known quantity of this compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

    • The lipid film is dried under vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with a known volume of the buffer solution to a final concentration (e.g., 2 mg/mL) to form a multilamellar vesicle (MLV) suspension.[2]

    • The suspension is vortexed and may be subjected to several freeze-thaw cycles to ensure homogeneity.

  • DSC Analysis:

    • A precise volume of the lipid suspension is hermetically sealed into an aluminum DSC pan.

    • An identical volume of the buffer is sealed in a reference pan.

    • The sample and reference pans are placed in the DSC cell.

    • The sample is heated at a constant scan rate (e.g., 40 °C/h) over a temperature range that encompasses the expected phase transitions (e.g., 20 °C to 60 °C).[7]

    • The differential heat flow between the sample and reference is recorded as a function of temperature, generating a thermogram.[7][8]

  • Data Analysis:

    • The resulting thermogram will show endothermic peaks corresponding to the pre-transition and the main phase transition.

    • The temperature at the peak maximum of the main endotherm is taken as the Tm.[2]

    • The data is typically baseline-corrected and normalized to the lipid concentration.

Visualizations

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis p1 Dissolve this compound in Organic Solvent p2 Evaporate Solvent to Form Lipid Film p1->p2 p3 Dry Film Under Vacuum p2->p3 p4 Hydrate Film with Buffer to Form MLVs p3->p4 d1 Seal Sample and Reference in Pans p4->d1 Transfer Sample d2 Place Pans in DSC Cell d1->d2 d3 Heat at a Constant Rate d2->d3 d4 Record Differential Heat Flow d3->d4 a1 Generate Thermogram d4->a1 Output Data a2 Identify Endothermic Peaks a1->a2 a3 Determine Tm and Pre-transition a2->a3

Caption: Workflow for determining the phase transition temperature of this compound using DSC.

References

In-Depth Technical Guide to DPPC-d71: Chemical Structure and Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71 (DPPC-d71), a deuterated phospholipid crucial for advanced research in membrane science, drug delivery, and structural biology. This document details its chemical structure, isotopic labeling, physicochemical properties, and its application in sophisticated analytical techniques.

Chemical Structure and Isotopic Labeling

This compound is a saturated phospholipid where 71 hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution makes it an invaluable tool for techniques such as nuclear magnetic resonance (NMR) spectroscopy and neutron scattering, where the difference in nuclear properties between hydrogen and deuterium provides unique analytical advantages.

The isotopic labeling in this compound is strategically distributed across the molecule. The two palmitoyl (B13399708) acyl chains are perdeuterated, contributing 62 deuterium atoms (d62). The remaining nine deuterium atoms (d9) are located on the choline (B1196258) headgroup. This specific labeling pattern allows researchers to probe the structure and dynamics of both the hydrophobic core and the hydrophilic headgroup of lipid bilayers independently.

Chemical Formula: C40H9D71NO8P

Below is a diagram illustrating the chemical structure of this compound, highlighting the positions of the deuterium atoms.

DPPC_d71_structure cluster_glycerol sn-Glycerol Backbone cluster_palmitoyl1 sn-1 Palmitoyl Chain (d31) cluster_palmitoyl2 sn-2 Palmitoyl Chain (d31) cluster_phosphate Phosphate Group cluster_choline Choline Headgroup (d9) glycerol Glycerol palmitoyl1 O=C-(CD2)14-CD3 glycerol->palmitoyl1 sn-1 palmitoyl2 O=C-(CD2)14-CD3 glycerol->palmitoyl2 sn-2 phosphate P(=O)(O⁻) glycerol->phosphate sn-3 choline O-CD2-CD2-N⁺(CD3)3 phosphate->choline

Caption: Chemical structure of this compound with deuterated palmitoyl chains and choline headgroup.

Physicochemical Properties

The substitution of hydrogen with deuterium results in a slight increase in the molecular weight of this compound compared to its non-deuterated counterpart, DPPC. This and other key properties are summarized in the table below.

PropertyDPPC (Non-labeled)This compound
Chemical Formula C40H80NO8PC40H9D71NO8P
Molecular Weight 734.04 g/mol 805.5 g/mol [1]
Synonyms 1,2-Dihexadecanoyl-sn-glycero-3-phosphocholined71-DPPC; 1,2-Dihexadecanoyl-d62-sn-glycero-3-phosphocholine-d9; Dipalmitoyl phosphatidylcholine-d71[1]
Isotopic Purity N/A≥98%
Physical State White powderSolid
Storage Temperature -20°C-20°C[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the use of deuterated precursors. While specific proprietary protocols may vary, a general synthetic strategy involves the esterification of sn-glycero-3-phosphocholine with deuterated palmitic acid.

A common method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. The starting materials are sn-glycero-3-phosphocholine and perdeuterated palmitic acid (palmitic acid-d31).

The general workflow for the synthesis is outlined below:

synthesis_workflow start Start Materials: sn-glycero-3-phosphocholine Palmitic acid-d31 esterification Steglich Esterification (DCC, DMAP in Chloroform) start->esterification purification1 Purification Step 1: Removal of by-products esterification->purification1 recrystallization Recrystallization purification1->recrystallization final_product DPPC-d62 (Chain Labeled) recrystallization->final_product choline_deuteration Deuteration of Choline Headgroup (e.g., using deuterated methyl iodide) final_product->choline_deuteration final_purification Final Purification choline_deuteration->final_purification dppc_d71 This compound final_purification->dppc_d71

Caption: General workflow for the chemical synthesis of this compound.

Experimental Protocols: Applications in Advanced Research

This compound is instrumental in a variety of biophysical and analytical techniques. Its unique isotopic composition allows for the selective observation of different parts of the lipid molecule and their interactions within a membrane environment.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for studying the structure and dynamics of lipid membranes. The use of deuterated lipids like this compound simplifies the complex proton NMR spectra and allows for the determination of molecular order and dynamics.

Objective: To determine the order parameters of the acyl chains and the dynamics of the headgroup in a DPPC bilayer.

Methodology:

  • Liposome Preparation:

    • This compound is dissolved in chloroform (B151607) or a chloroform/methanol mixture.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

    • The film is hydrated with a buffer solution (e.g., phosphate-buffered saline) to form multilamellar vesicles (MLVs).

    • The MLV suspension is subjected to several freeze-thaw cycles to ensure homogeneity.

  • NMR Sample Packing:

    • The hydrated lipid dispersion is centrifuged to form a pellet.

    • The pellet is carefully packed into a solid-state NMR rotor.

  • NMR Data Acquisition:

    • The rotor is placed in the NMR spectrometer.

    • Deuterium (²H) NMR spectra are acquired using a quadrupolar echo pulse sequence.

    • Experiments are typically performed at various temperatures to study phase transitions.

  • Data Analysis:

    • The quadrupolar splitting in the ²H NMR spectrum is measured.

    • The order parameter (SCD) for each deuterated segment is calculated from the quadrupolar splitting. This provides information about the motional freedom of the C-D bonds along the acyl chains and in the headgroup.

Neutron Scattering

Neutron scattering is a technique used to study the structure of materials at the atomic and molecular scale. The large difference in the neutron scattering length of hydrogen and deuterium makes isotopic substitution an extremely powerful tool in neutron scattering studies of biological membranes. By using this compound in combination with different H₂O/D₂O mixtures, specific components of a membrane system can be made "invisible" to neutrons, allowing for the detailed structural characterization of the remaining components.

Objective: To determine the thickness and structure of a DPPC bilayer.

Methodology:

  • Sample Preparation (Supported Lipid Bilayer):

    • A silicon substrate is cleaned and functionalized.

    • A solution of this compound in an organic solvent is spread on a water subphase in a Langmuir-Blodgett trough.

    • The lipid monolayer is compressed to the desired surface pressure.

    • The monolayer is transferred to the silicon substrate to form a supported lipid bilayer.

  • Neutron Reflectometry Experiment:

    • The supported lipid bilayer is mounted in a sample cell that allows for the exchange of the aqueous phase.

    • The sample is placed in a neutron reflectometer.

    • The reflectivity of neutrons from the sample is measured as a function of the scattering vector (Qz).

    • Measurements are performed with different H₂O/D₂O ratios (contrast variation) to highlight different parts of the bilayer.

  • Data Analysis:

    • The reflectivity profiles are fitted to a model of the scattering length density (SLD) profile of the bilayer.

    • The SLD profile provides information about the thickness, composition, and roughness of the different layers of the membrane (e.g., headgroups, acyl chains).

The general experimental workflow for studying lipid membranes using deuterated lipids is depicted below:

experimental_workflow start This compound sample_prep Sample Preparation (e.g., Liposomes, Supported Bilayers) start->sample_prep analysis_choice Choice of Analytical Technique sample_prep->analysis_choice nmr Solid-State NMR Spectroscopy analysis_choice->nmr NMR neutron Neutron Scattering analysis_choice->neutron Neutron nmr_acq Data Acquisition (e.g., Quadrupolar Echo) nmr->nmr_acq neutron_acq Data Acquisition (e.g., Reflectivity Measurement) neutron->neutron_acq nmr_analysis Data Analysis (Order Parameters, Dynamics) nmr_acq->nmr_analysis neutron_analysis Data Analysis (Bilayer Thickness, Structure) neutron_acq->neutron_analysis results Structural and Dynamic Information of Lipid Bilayer nmr_analysis->results neutron_analysis->results

Caption: General experimental workflow for the application of this compound in biophysical studies.

Conclusion

This compound is a powerful tool for researchers in the fields of membrane biophysics, drug development, and materials science. Its specific isotopic labeling allows for detailed structural and dynamic studies of lipid bilayers that are not possible with non-labeled lipids. The methodologies outlined in this guide provide a starting point for the application of this compound in advanced research, enabling a deeper understanding of the complex behavior of biological membranes.

References

An In-depth Technical Guide to the Main Transition Temperature of Hydrated DPPC-d71 Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the main transition temperature (Tm) of hydrated dipalmitoylphosphatidylcholine-d71 (DPPC-d71) bilayers. It includes quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow, designed to be a valuable resource for professionals in the fields of biophysics, materials science, and pharmacology.

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that is a major component of eukaryotic cell membranes and is widely used as a model system for studying the structure and function of biological membranes. The deuterated form, this compound, where the 71 hydrogen atoms on the acyl chains are replaced with deuterium (B1214612), is a powerful tool in various biophysical studies, particularly those employing neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. The main phase transition temperature (Tm) is a critical parameter that characterizes the transformation of the lipid bilayer from a well-ordered gel phase (Lβ') to a fluid, liquid-crystalline phase (Lα). This transition is accompanied by significant changes in the physical properties of the bilayer, including its fluidity, permeability, and thickness. Understanding the Tm of this compound is crucial for designing and interpreting experiments that utilize this deuterated lipid.

The Isotope Effect on the Main Transition Temperature

The substitution of hydrogen with deuterium in the acyl chains of DPPC has a notable effect on its main transition temperature. This "isotope effect" results in a decrease in the Tm compared to its non-deuterated counterpart. Studies have shown that the deuteration of the acyl chains in DPPC leads to a reduction in the main transition temperature by approximately 2 to 5°C.[1][2] This decrease is attributed to the subtle differences in the van der Waals interactions and the vibrational dynamics of C-D bonds compared to C-H bonds, which collectively influence the packing and stability of the lipid acyl chains in the gel phase.

Quantitative Data on Main Transition Temperatures

The following table summarizes the main transition temperatures (Tm) for both non-deuterated (DPPC) and deuterated DPPC bilayers under fully hydrated conditions, as determined by various experimental techniques.

Lipid SpeciesExperimental TechniqueMain Transition Temperature (Tm)Reference
DPPC (non-deuterated)Differential Scanning Calorimetry (DSC)41.4 °C[3][4]
DPPC (non-deuterated)Differential Scanning Calorimetry (DSC)41.5 °C[5]
DPPC (non-deuterated)Differential Scanning Calorimetry (DSC)~42 °C
DPPC-d31 (sn-1 chain deuterated)Deuterium NMR (²H NMR) & DSC~40 °C (main transition)
Deuterated DPPCDifferential Scanning Microcalorimetry3-5 °C lower than non-deuterated DPPC

Note: this compound refers to perdeuteration of the acyl chains. While some studies use partially deuterated lipids like DPPC-d31, the general trend of a decreased Tm holds. Based on the available data, the Tm of fully hydrated this compound bilayers is expected to be in the range of 36-39 °C .

Experimental Protocols

The most common and accurate method for determining the main transition temperature of lipid bilayers is Differential Scanning Calorimetry (DSC). DSC measures the heat flow associated with the phase transition, providing a direct measurement of the Tm and the enthalpy of the transition (ΔH).

Protocol for Determining Tm of this compound Bilayers using DSC

1. Materials and Reagents:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71 (this compound) powder

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) or deionized water)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Nitrogen gas source

  • Vacuum desiccator

  • Differential Scanning Calorimeter

2. Preparation of Multilamellar Vesicles (MLVs):

  • Lipid Film Hydration:

    • Dissolve a known amount of this compound in an organic solvent in a round-bottom flask.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the inner surface of the flask.

    • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer (above the expected Tm, e.g., 50-60 °C) to the lipid film.

    • Vortex the flask for several minutes until the lipid film is fully suspended, forming a milky dispersion of multilamellar vesicles (MLVs).

    • To ensure homogeneity, the suspension can be subjected to several freeze-thaw cycles.

3. Differential Scanning Calorimetry (DSC) Measurement:

  • Sample Preparation:

    • Accurately transfer a known amount of the MLV suspension into a DSC sample pan.

    • Prepare a reference pan containing the same volume of the hydration buffer.

    • Hermetically seal both the sample and reference pans.

  • DSC Scan:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected pre-transition temperature (e.g., 20-25 °C).

    • Heat the sample at a controlled scan rate (e.g., 1-2 °C/min) to a temperature well above the main transition (e.g., 55-60 °C).

    • Record the differential heat flow as a function of temperature.

    • Typically, a second heating scan is performed to ensure the reproducibility of the thermogram.

4. Data Analysis:

  • The main transition temperature (Tm) is determined as the temperature at the peak of the endothermic transition in the DSC thermogram.

  • The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the main transition temperature of hydrated this compound bilayers using Differential Scanning Calorimetry.

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Dissolve this compound in Organic Solvent prep2 Create Thin Lipid Film (Nitrogen Evaporation) prep1->prep2 prep3 Remove Residual Solvent (Vacuum Desiccation) prep2->prep3 prep4 Hydrate with Buffer (above Tm) prep3->prep4 prep5 Form Multilamellar Vesicles (Vortexing) prep4->prep5 dsc1 Load Sample and Reference into DSC Pans prep5->dsc1 Transfer MLV Suspension dsc2 Equilibrate at Starting Temperature dsc1->dsc2 dsc3 Heat at a Constant Scan Rate dsc2->dsc3 dsc4 Record Heat Flow vs. Temperature dsc3->dsc4 analysis1 Identify Endothermic Peak dsc4->analysis1 DSC Thermogram analysis2 Determine Tm at Peak Maximum analysis1->analysis2 analysis3 Calculate ΔH (Area under Peak) analysis1->analysis3

DSC Experimental Workflow for Tm Determination

References

The Amphipathic Nature of Deuterated Dipalmitoylphosphatidylcholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a ubiquitous phospholipid and a primary constituent of eukaryotic cell membranes and pulmonary surfactant.[1][2] Its defining characteristic is its amphipathic nature, possessing a hydrophilic (water-loving) head group and two hydrophobic (water-fearing) tails.[1][3] This dual characteristic dictates its self-assembly into bilayer structures, forming the fundamental architecture of biological membranes.

This guide focuses on the deuterated form of DPPC (d-DPPC), where hydrogen atoms, typically on the acyl chains, are replaced with deuterium (B1214612). This isotopic substitution is a powerful, non-invasive tool in biophysical studies. While minimally altering the fundamental physicochemical properties, deuteration provides a unique "contrast" for advanced analytical techniques like Neutron Scattering and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6][7] This allows researchers to probe the structure, dynamics, and interactions of lipid membranes with unprecedented detail, making d-DPPC an invaluable molecule in membrane biophysics, membrane protein studies, and drug delivery system development.

Core Physicochemical Properties and the Impact of Deuteration

The amphipathic behavior of d-DPPC is rooted in its molecular structure. The molecule consists of a polar phosphatidylcholine head group, which readily interacts with aqueous environments, and two nonpolar, deuterated palmitic acid tails that are repelled by water.[1] This structure drives d-DPPC molecules to spontaneously organize in water to minimize unfavorable interactions, leading to the formation of structures like monolayers, micelles, and, most importantly, lipid bilayers.[1]

Deuteration, while a subtle modification, induces measurable changes in the physical properties of DPPC. The primary effects are:

  • Phase Transition Temperature (Tm): The substitution of hydrogen with the heavier deuterium isotope in the acyl chains leads to a decrease in the gel-to-liquid crystalline phase transition temperature. For saturated lipids, this reduction is consistently observed to be around 4.3 ± 0.1 °C for chain-deuterated lipids compared to their protiated counterparts.[4]

  • Bilayer Structure: At a molecular level, deuteration can slightly alter the packing and dimensions of the lipid bilayer. Studies have shown that deuterated acyl chains can cause a small reduction in the lamellar repeat spacing and overall bilayer thickness.[4]

  • Neutron Scattering Length Density (SLD): This is the most significant consequence of deuteration for experimental purposes. Hydrogen and deuterium have very different neutron scattering lengths. By replacing hydrogen with deuterium, the SLD of the lipid tails is dramatically increased, making them "visible" in neutron scattering experiments and allowing them to be distinguished from protiated components or the solvent.[5][8]

Data Presentation

The following tables summarize key quantitative data for protiated and deuterated DPPC, highlighting the effects of isotopic substitution.

Table 1: Comparison of Physicochemical Properties

PropertyDPPC (Protiated)d-DPPC (Chain Deuterated, e.g., d62)Reference(s)
Molar Mass ( g/mol ) 734.05~796.63[1]
Main Phase Transition Temp. (Tm) ~41 °C (314 K)~37 °C (310 K)[4][9][10]
Bending Rigidity Coefficient (Gel Phase) (5.0 ± 3.3) x 10⁻²⁰ JNot explicitly different, but phase transition shift is key[10]
Area per Lipid (Fluid Phase) ~63 ŲSlightly smaller due to increased van der Waals interactions[4]

Table 2: Representative Neutron Scattering Length Densities (SLD)

ComponentSLD (x 10⁻⁶ Å⁻²)NotesReference(s)
H₂O -0.56[8]
D₂O 6.35Provides high contrast[8]
DPPC Headgroup ~1.7[8]
DPPC Acyl Tails (Protiated) ~-0.4Nearly "invisible" in D₂O ("contrast matched")[8]
d-DPPC Acyl Tails (d62) ~6.37High contrast against H₂O and protiated molecules[8]

Mandatory Visualizations

The following diagrams illustrate the key structural and logical concepts related to d-DPPC's amphipathic nature and its study.

cluster_molecule d-DPPC Molecule Head Hydrophilic Head (Phosphatidylcholine) Tails Hydrophobic Tails (Deuterated Palmitic Acid) Head->Tails Glycerol Backbone

Caption: Molecular structure of amphipathic d-DPPC.

cluster_bilayer d-DPPC Bilayer cluster_top_water Aqueous Environment cluster_bottom_water Aqueous Environment h1 t1 h1->t1 h2 t2 h2->t2 h3 t3 h3->t3 h4 t4 h4->t4 h5 t5 h5->t5 h6 t6 h6->t6 h1b t1b h1b->t1b h2b t2b h2b->t2b h3b t3b h3b->t3b h4b t4b h4b->t4b h5b t5b h5b->t5b h6b t6b h6b->t6b t1->t1b t2->t2b t3->t3b t4->t4b t5->t5b t6->t6b w_top H₂O / D₂O w_bottom H₂O / D₂O prep Sample Preparation (d-DPPC MLVs) nmr ²H-NMR Spectrometer (Acquire Spectra vs. Temp) prep->nmr spectra Raw Pake Doublet Spectra nmr->spectra analysis Calculate Spectral Moments (M₁) spectra->analysis order Determine Acyl Chain Order Parameter (S_CD) analysis->order cluster_system Biological System (e.g., Protein in Nanodisc) cluster_solvent Solvent Contrast cluster_result Neutron Scattering Result protein Protiated Protein match_lipid Match-out Lipid Signal (Highlight Protein) protein->match_lipid lipid d-DPPC match_protein Match-out Protein Signal (Highlight Lipid) lipid->match_protein d2o Vary % D₂O in H₂O d2o->match_lipid Adjust SLD to match d-DPPC d2o->match_protein Adjust SLD to match Protein

References

A Technical Guide to the Self-Assembly of DPPC-d71 in Aqueous Environments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), specifically its deuterated form DPPC-d71, in aqueous solutions. Understanding the behavior of this phospholipid is critical for its application in creating model biological membranes and as a fundamental component in advanced drug delivery systems, such as liposomes. The deuteration of the acyl chains (d71) makes it particularly well-suited for analysis with neutron scattering techniques.

Core Principles of DPPC Self-Assembly

DPPC is an amphiphilic molecule, possessing a hydrophilic phosphocholine (B91661) head group and two hydrophobic palmitoyl (B13399708) tails. This dual nature drives its self-assembly in water to minimize the unfavorable contact between the hydrophobic tails and the aqueous environment.[1] Depending on factors such as concentration, temperature, and ionic strength, DPPC can form various supramolecular structures, including micelles, lamellar bilayers, and vesicles (liposomes).[1][2]

The thermodynamic behavior of DPPC in water is characterized by distinct phase transitions, which correspond to changes in the ordering and packing of the lipid molecules.[3] These transitions are crucial as they significantly alter the physical properties of the resulting assemblies, such as membrane fluidity, thickness, and permeability.

Thermodynamic Properties and Phase Transitions

The phase behavior of fully hydrated DPPC bilayers is well-documented and can be precisely measured using techniques like Differential Scanning Calorimetry (DSC).[3][4] As temperature increases, DPPC transitions through several distinct phases.[5]

  • Sub-gel Phase (Lc or Lc') : A crystalline state observed at low temperatures, characterized by highly ordered, tightly packed acyl chains.

  • Gel Phase (Lβ') : The acyl chains are in a more ordered, all-trans conformation, and the bilayer is relatively rigid.[5]

  • Ripple Phase (Pβ') : An intermediate phase between the gel and liquid crystalline states, characterized by a periodic, wave-like undulation of the bilayer.[5][6]

  • Liquid Crystalline Phase (Lα) : Above the main transition temperature, the acyl chains become disordered and fluid, allowing for greater lateral mobility of the lipid molecules.[5] This phase is most relevant for mimicking biological membranes.

The key thermal events are the "pretransition" from the Lβ' to the Pβ' phase and the "main transition" from the Pβ' to the Lα phase.[3]

G subgel Sub-gel Phase (Lc) gel Gel Phase (Lβ') subgel->gel Subtransition ~18 °C ripple Ripple Phase (Pβ') gel->ripple Pretransition ~35 °C liquid Liquid Crystalline (Lα) ripple->liquid Main Transition (Tm) ~41.5 °C

Caption: Thermotropic phase transitions of fully hydrated DPPC bilayers.

Table 1: Thermodynamic Parameters for DPPC Phase Transitions

TransitionTransition Temperature (°C)Enthalpy Change (ΔH) (kcal/mol)Reference
Pretransition (Lβ' → Pβ')~35~1.0 - 1.8[4][7]
Main Transition (Lβ' → Lα)~41.5~7.0 - 8.7[3][4][7]

Note: Values can vary slightly based on the specific experimental conditions (e.g., scan rate, hydration level) and vesicle type (unilamellar vs. multilamellar).[7]

Structural Characteristics of DPPC Assemblies

The self-assembled structures of DPPC, particularly vesicles, have been extensively characterized using Small-Angle Neutron Scattering (SANS) and Cryo-Transmission Electron Microscopy (Cryo-TEM). SANS is especially powerful for this compound in D₂O, as the deuteration provides excellent contrast for determining precise structural parameters.[8][9]

Table 2: Structural Parameters of DPPC Bilayers in the Liquid Crystalline Phase (T > 42°C)

ParameterTypical ValueExperimental TechniqueReference
Bilayer Thickness3.6 - 5.0 nmCryo-TEM, SANS[10][11][12]
Area per Lipid Molecule60 - 65 ŲSANS[12][13]
Vesicle Size (Unilamellar)30 - 250 nmCryo-TEM, DLS[10][14][15]

Note: Bilayer thickness is greater in the more ordered gel phase (~5.4 nm).[12] Vesicle size is highly dependent on the preparation method.

Detailed Experimental Protocols

Reproducible formation and characterization of this compound assemblies are paramount for research and development. The following sections outline standard protocols for key experimental techniques.

G cluster_prep Vesicle Preparation cluster_char Characterization start This compound Powder + Aqueous Buffer (e.g., D₂O) hydrate Hydration above Tm (e.g., 50-60 °C) start->hydrate vortex Vortexing to form Multilamellar Vesicles (MLVs) hydrate->vortex freeze Freeze-Thaw Cycles (Optional) vortex->freeze extrude Extrusion through Polycarbonate Filter (e.g., 100 nm pores) freeze->extrude end_prep Unilamellar Vesicles (LUVs) in Solution extrude->end_prep dls Dynamic Light Scattering (DLS) for Size Distribution end_prep->dls dsc Differential Scanning Calorimetry (DSC) for Phase Transitions end_prep->dsc sans Small-Angle Neutron Scattering (SANS) for Bilayer Structure end_prep->sans tem Cryo-Transmission Electron Microscopy (Cryo-TEM) for Morphology end_prep->tem

Caption: Experimental workflow for this compound vesicle preparation and characterization.

This method produces a relatively uniform population of unilamellar vesicles.[9]

  • Lipid Film Formation : Dissolve a known quantity of this compound powder in a suitable organic solvent (e.g., chloroform). Remove the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film on the walls of a round-bottom flask.[16]

  • Hydration : Add the aqueous buffer of choice (for SANS, this is typically D₂O) to the flask. The buffer should be pre-heated to a temperature above the main transition temperature (Tₘ) of DPPC (e.g., 50-60 °C) to ensure the lipids are in the fluid Lα phase.[9]

  • MLV Formation : Vortex the mixture vigorously for several minutes until the lipid film is fully suspended, forming a milky dispersion of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional) : To improve lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.

  • Extrusion : Load the MLV suspension into a pre-heated extruder device fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm). Force the suspension through the membrane 11-21 times.[9] This process ruptures the MLVs and forces them to re-form into LUVs with a diameter close to the pore size of the membrane.

  • Storage : Store the resulting LUV suspension at a temperature above Tₘ to prevent aggregation and fusion, or at 4 °C for short-term storage.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and enthalpies.[7][17]

  • Sample Preparation : Prepare a concentrated this compound vesicle solution (typically 1-15 mg/mL).[9][18]

  • Loading : Accurately pipette a small volume (e.g., 10-20 µL) of the vesicle suspension into a DSC sample pan. Pipette an identical volume of the matched buffer into a reference pan.

  • Sealing : Hermetically seal both the sample and reference pans to prevent solvent evaporation during the scan.

  • Thermal Program : Place the pans in the calorimeter. Equilibrate the system at a starting temperature (e.g., 10 °C).

  • Scanning : Initiate a temperature scan at a controlled rate (e.g., 1-2 °C/min) up to a final temperature well above the expected transitions (e.g., 60 °C).[18] Record the differential heat flow. Multiple heating and cooling cycles are often performed to check for reversibility.

  • Data Analysis : Analyze the resulting thermogram to identify the peak temperatures (Tₘ) and integrate the area under the peaks to calculate the transition enthalpy (ΔH).

SANS is a powerful technique for determining the nanoscale structure of materials. For this compound, using D₂O as the solvent creates high contrast between the deuterated lipid tails and the solvent, allowing for detailed structural analysis of the bilayer.[8][9]

  • Sample Preparation : Prepare this compound LUVs in a D₂O-based buffer using the extrusion method described above. The lipid concentration is typically in the range of 1-10 mg/mL.

  • Loading : Load the sample into a quartz cuvette (e.g., 1-2 mm path length).

  • Instrument Setup : Place the sample in the SANS instrument's sample holder, which is temperature-controlled. Set the instrument configuration to cover a relevant Q-range (scattering vector range), typically from ~0.003 to 0.5 Å⁻¹.[9]

  • Data Collection : Collect scattering data at various temperatures, particularly below, at, and above the phase transitions (e.g., 20 °C, 38 °C, and 46 °C).[5] Also, collect data for the buffer alone for background subtraction.

  • Data Reduction and Modeling : Reduce the raw 2D scattering data to a 1D intensity vs. Q plot. Analyze the scattering curve using appropriate models (e.g., a strip-function or multi-lamellar shell model) to extract structural parameters like bilayer thickness, area per lipid, and lamellarity.[12]

G Temp Temperature Assembly This compound Self-Assembly Temp->Assembly Conc Lipid Concentration Conc->Assembly Ions Ionic Strength / Ca²⁺ Ions->Assembly Method Preparation Method (e.g., Sonication, Extrusion) Method->Assembly Phase Lipid Phase (Gel, Ripple, Liquid) Assembly->Phase Structure Structure Formed (Micelle, Vesicle, Bilayer) Assembly->Structure Size Vesicle Size & Polydispersity Assembly->Size Thickness Bilayer Thickness & Area per Lipid Assembly->Thickness

Caption: Factors influencing the self-assembly of this compound in aqueous solution.

Cryo-TEM allows for the direct visualization of the lipid assemblies in their hydrated, near-native state.

  • Sample Preparation : Prepare this compound vesicles at the desired concentration.

  • Grid Preparation : Place a TEM grid with a holey carbon film in a vitrification robot (e.g., Vitrobot). The chamber should be maintained at a controlled temperature and near 100% humidity.

  • Blotting and Plunging : Apply a small droplet (3-4 µL) of the vesicle suspension to the grid. The grid is then blotted with filter paper to create an ultra-thin aqueous film. Immediately plunge the grid into a cryogen (e.g., liquid ethane) to vitrify the sample, trapping the vesicles in a layer of amorphous ice.

  • Imaging : Transfer the vitrified grid to a cryo-TEM holder and insert it into the transmission electron microscope. Maintain the sample at liquid nitrogen temperature throughout imaging.

  • Data Acquisition : Acquire images at low electron doses to minimize radiation damage. Analyze the images to determine vesicle morphology (e.g., unilamellar, multilamellar), size distribution, and bilayer thickness.[10][11]

References

A Technical Guide to Chain-Perdeuterated DPPC in Membrane Biophysics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of chain-perdeuterated dipalmitoylphosphatidylcholine (DPPC-d62) in the field of membrane biophysics. The strategic replacement of hydrogen with deuterium (B1214612) in the acyl chains of DPPC offers a powerful, non-invasive probe for investigating the structure, dynamics, and interactions of lipid membranes. This isotopic labeling is particularly advantageous for techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, enabling detailed characterization of membrane properties that are often inaccessible with other methods.

Synthesis of Chain-Perdeuterated Phospholipids (B1166683)

The synthesis of chain-perdeuterated phospholipids like DPPC-d62 is crucial for their application in biophysical studies. While various methods exist, chemoenzymatic approaches have proven effective for producing high-purity, chain-deuterated lipids. These methods combine the efficiency of chemical synthesis with the specificity of enzymatic reactions.

A general strategy involves the use of perdeuterated fatty acids, which can be produced through methods like platinum-catalyzed H/D exchange. These deuterated fatty acids are then incorporated into the phospholipid backbone. For mixed-acyl chain phospholipids, enzyme-catalyzed regioselective hydrolysis and esterification can be employed to substitute a specific acyl chain with a perdeuterated analogue.[1] This approach allows for the production of lipids with high chemical and isotopic purity, which is essential for accurate data interpretation in scattering and spectroscopy experiments.[1]

Applications in Key Experimental Techniques

The primary advantage of using chain-perdeuterated DPPC lies in its ability to enhance the capabilities of several biophysical techniques.

Neutron scattering, including small-angle neutron scattering (SANS) and neutron reflectometry (NR), is a powerful tool for studying the structure of biological membranes on the nanometer scale.[2][3] The utility of this technique is greatly enhanced by isotopic substitution. Hydrogen (¹H) and its heavier isotope deuterium (²H or D) have significantly different neutron scattering lengths (-3.74 fm for ¹H and +6.67 fm for ²H).[3] This difference allows for contrast variation studies.

By selectively deuterating the acyl chains of DPPC, researchers can "contrast match" different parts of the membrane or surrounding solvent (e.g., D₂O vs. H₂O) to make them effectively invisible to neutrons. This allows for the unambiguous determination of membrane thickness, the location of proteins or drugs within the bilayer, and the characterization of lipid domains. For instance, the scattering length density (SLD) of deuterated DPPC acyl tails is around 6.37 x 10⁻⁶ Å⁻², which is very close to that of heavy water, making it possible to highlight the structure of non-deuterated components within the membrane.

Neutron_Scattering_Workflow cluster_prep Sample Preparation cluster_exp Neutron Scattering Experiment cluster_analysis Data Analysis Sample DPPC-d62 Vesicles in D2O/H2O mixtures Mix Incubate to form Proteoliposomes Sample->Mix Protein Non-deuterated Protein Protein->Mix SANS Small-Angle Neutron Scattering (SANS) Mix->SANS ScatteringProfile Generate Scattering Profile SANS->ScatteringProfile Model Fit Data to Structural Model ScatteringProfile->Model Result Determine Protein Location and Membrane Structure Model->Result NMR_Order_Parameter cluster_spectrum ²H NMR Spectrum cluster_properties Membrane Properties QS Quadrupolar Splitting (ΔνQ) Order Acyl Chain Order Parameter (SCD) QS->Order Directly proportional to M1 First Moment (M1) M1->Order Reflects average Phase Lipid Phase (Gel vs. Fluid) Order->Phase Dynamics Molecular Dynamics Dynamics->QS Affects Dynamics->Phase Drug_Development_Pathway cluster_membrane_studies Membrane Interaction Studies cluster_drug_design Drug Design & Delivery cluster_outcome Therapeutic Outcome DPPCd62 DPPC-d62 Model Membrane Interaction Characterize Drug-Membrane Interaction (Location, Perturbation) DPPCd62->Interaction Drug Drug Candidate Drug->Interaction DeuteratedDrug Design of Deuterated Drugs (Improved Pharmacokinetics) Interaction->DeuteratedDrug Informs LNP Characterization of Lipid Nanoparticle Delivery Systems Interaction->LNP Aids Efficacy Improved Efficacy and Safety DeuteratedDrug->Efficacy LNP->Efficacy

References

The Role of DPPC-d71 in Advancing Model Membrane Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Introduction

Model membranes are indispensable tools in biophysical research, providing simplified and controllable systems to investigate the complex structure and function of biological membranes. Among the vast array of lipids used to construct these models, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is one of the most extensively studied, primarily due to its well-defined phase behavior and relevance to biological systems, such as pulmonary surfactant. The deuterated analogue, DPPC-d71, in which the 62 hydrogens of the acyl chains and the 9 hydrogens of the choline (B1196258) headgroup are replaced with deuterium (B1214612), has emerged as a powerful probe for specific analytical techniques. This technical guide provides an in-depth overview of the role of this compound in model membranes, tailored for researchers, scientists, and drug development professionals. We will delve into its unique properties, detail experimental methodologies, and present quantitative data to facilitate its application in membrane research.

The primary utility of this compound, and deuterated lipids in general, lies in its application in neutron scattering and nuclear magnetic resonance (NMR) spectroscopy.[1][2] In neutron scattering techniques like Small-Angle Neutron Scattering (SANS), the significant difference in the neutron scattering length of hydrogen and deuterium allows for "contrast variation".[3] This enables researchers to selectively highlight or mask different components within a complex assembly, such as a protein embedded in a lipid bilayer, providing unparalleled structural insights.[4] Similarly, in solid-state NMR, deuterium labeling simplifies complex proton spectra and provides a direct probe of molecular order and dynamics within the membrane.[1][2]

Physicochemical Properties of DPPC and its Deuterated Analogues

The physical properties of DPPC bilayers are highly dependent on temperature, transitioning from a well-ordered gel phase (Lβ') at lower temperatures to a fluid, liquid-crystalline phase (Lα) at higher temperatures. This main phase transition (Tm) is a critical parameter in the study of membrane biophysics. The presence of deuterium can subtly alter these properties. Below is a compilation of key physicochemical parameters for DPPC and its deuterated forms.

PropertyDPPC (Hydrogenated)DPPC-d62 (Chain Deuterated)Notes
Main Transition Temperature (Tm) ~41 °C[5][6]Slightly lower than hydrogenated DPPCThe exact Tm can vary slightly depending on the experimental conditions and the specific deuteration pattern.
Area per Lipid (AL) - Gel Phase ~0.48 nm²Similar to hydrogenated DPPCThe area per lipid is a measure of the lateral packing of the lipid molecules.
Area per Lipid (AL) - Fluid Phase ~0.64 nm²[7]Similar to hydrogenated DPPCIn the fluid phase, the lipid chains are more disordered, leading to a larger area per lipid.
Bilayer Thickness (dHH) - Gel Phase ~4.5 nm[8]Similar to hydrogenated DPPCThis is the headgroup-to-headgroup distance of the bilayer.
Bilayer Thickness (dHH) - Fluid Phase ~3.8 nm[8][9]Similar to hydrogenated DPPCThe bilayer thins in the fluid phase due to the increased disorder of the acyl chains.

Experimental Protocols

The use of this compound in model membrane studies involves several key experimental stages, from the preparation of the model membrane system to the application of specific analytical techniques.

Preparation of Unilamellar Vesicles (Liposomes)

Unilamellar vesicles are a common type of model membrane. The following is a generalized protocol for their preparation using the extrusion method.

Materials:

  • This compound powder

  • Buffer of choice (e.g., phosphate-buffered saline, PBS)

  • Chloroform (B151607)

  • Mini-extruder apparatus

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Glass vials

  • Nitrogen gas stream

  • Vacuum desiccator

  • Water bath or heating block

Protocol:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask or glass vial.

    • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the container.

    • Place the container in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. The temperature of the buffer should be above the main phase transition temperature (Tm) of DPPC (~41°C) to ensure proper hydration and formation of multilamellar vesicles (MLVs).[10]

  • Extrusion:

    • Assemble the mini-extruder with the polycarbonate membrane of the desired pore size.

    • Heat the extruder to a temperature above the Tm of DPPC.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane a specified number of times (e.g., 11-21 times) to form large unilamellar vesicles (LUVs) of a defined size.[10][11]

  • Characterization:

    • The size distribution of the prepared vesicles can be determined using Dynamic Light Scattering (DLS).

Below is a Graphviz diagram illustrating the workflow for preparing unilamellar vesicles.

G cluster_prep Vesicle Preparation Workflow start Start: this compound Powder dissolve Dissolve in Chloroform start->dissolve film Form Thin Lipid Film (Nitrogen Evaporation & Vacuum) dissolve->film hydrate Hydrate with Buffer (> Tm) (Forms MLVs) film->hydrate extrude Extrude through Polycarbonate Membrane (Forms LUVs) hydrate->extrude characterize Characterize Vesicle Size (e.g., DLS) extrude->characterize end End: Unilamellar this compound Vesicles characterize->end

Workflow for the preparation of unilamellar this compound vesicles.
Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for studying the structure of macromolecules and their complexes in solution. The use of this compound is particularly advantageous in SANS experiments.

Principle: By preparing this compound vesicles in a buffer containing a specific ratio of H₂O to D₂O (heavy water), the neutron scattering length density of the lipid bilayer can be matched to that of the solvent. This "contrast matching" effectively makes the lipid bilayer invisible to neutrons, allowing for the unambiguous characterization of any hydrogenated molecules, such as embedded proteins or interacting drugs.[3][4]

Generalized SANS Experimental Workflow:

  • Sample Preparation: Prepare unilamellar vesicles of this compound as described above in various H₂O/D₂O buffer mixtures. If studying a protein-lipid interaction, the protein would typically be hydrogenated.

  • SANS Measurement:

    • Place the sample in a quartz cuvette.

    • Expose the sample to a collimated beam of neutrons.

    • Measure the scattered neutrons as a function of the scattering angle.

  • Data Analysis:

    • The scattering data is analyzed using appropriate models to extract structural information, such as the radius of gyration, shape, and internal structure of the scattering objects.

The following diagram illustrates the principle of contrast variation in a SANS experiment.

G cluster_sans SANS Contrast Variation Principle vesicle This compound Vesicle with Hydrogenated Protein match Contrast Matching: Scattering Length Density of This compound = Solvent vesicle->match solvent H₂O/D₂O Buffer solvent->match result SANS Signal Dominated by Scattering from the Hydrogenated Protein match->result

Principle of SANS contrast variation using this compound.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for obtaining atomic-level information on the structure and dynamics of molecules in non-solution states, such as lipid bilayers.

Principle: Deuterium (²H) NMR of deuterated lipids provides detailed information about the orientation and dynamics of different segments of the lipid molecule.[1][2] The quadrupolar splitting of the deuterium signal is directly related to the order parameter of the C-²H bond, which reflects the motional freedom of that segment.[2] By using perdeuterated this compound, researchers can probe the order and dynamics of both the acyl chains and the headgroup.

Generalized Solid-State NMR Experimental Protocol:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) of this compound by hydrating the lipid film with a minimal amount of buffer.

    • The hydrated lipid paste is then transferred to an NMR rotor.

  • NMR Measurement:

    • The rotor is placed in the solid-state NMR spectrometer.

    • ²H NMR spectra are acquired at different temperatures, particularly around the phase transition temperature.

  • Data Analysis:

    • The quadrupolar splittings are measured from the spectra and used to calculate order parameter profiles along the lipid molecule.

The following diagram illustrates the relationship between molecular motion and the observed NMR signal.

G cluster_nmr Solid-State ²H NMR of this compound motion Molecular Motion of C-²H bonds in this compound quad_split Averaging of the Quadrupolar Interaction motion->quad_split spectrum ²H NMR Spectrum with Characteristic Quadrupolar Splittings quad_split->spectrum order Calculation of Segmental Order Parameters spectrum->order

Relationship between molecular motion and ²H NMR signal in this compound.

Applications in Drug Development and Membrane Research

This compound based model membranes are instrumental in various areas of research, including drug development and the fundamental study of membrane-protein interactions.

Elucidating Drug-Membrane Interactions

Understanding how a drug candidate interacts with and permeates cell membranes is crucial for predicting its efficacy and potential toxicity. This compound model membranes can be used to study:

  • Drug Partitioning: By using techniques like SANS with contrast variation, the location and concentration of a hydrogenated drug within a this compound bilayer can be determined.

  • Membrane Perturbation: Deuterium NMR can reveal how a drug affects the order and dynamics of the lipid molecules, providing insights into its mechanism of action. For instance, some antimicrobial peptides are known to disrupt the order of the lipid acyl chains, leading to membrane permeabilization.[12]

Investigating the Role of Cholesterol and Lipid Rafts

Cholesterol is a key component of mammalian cell membranes and is known to modulate their physical properties. The interaction between DPPC and cholesterol leads to the formation of a liquid-ordered (Lo) phase, which is thought to be a model for lipid rafts. Deuterated DPPC has been instrumental in studying these cholesterol-induced domains.[13][14]

  • Domain Formation: Using techniques like ²H NMR, researchers can study the phase behavior of DPPC/cholesterol mixtures and characterize the properties of the coexisting liquid-disordered (Ld) and liquid-ordered (Lo) phases.[14]

  • Protein Sorting: By reconstituting proteins into DPPC/cholesterol model membranes, it is possible to investigate how proteins partition into or are excluded from these domains, which is a key aspect of their function in the cell.

The following diagram illustrates the interaction of cholesterol with a DPPC bilayer.

G cluster_cholesterol Cholesterol Interaction with DPPC Bilayer chol Cholesterol interaction Intercalation of Cholesterol between DPPC Molecules chol->interaction dppc DPPC Bilayer (Fluid Phase) dppc->interaction ordering Ordering of DPPC Acyl Chains interaction->ordering lo_phase Formation of Liquid-Ordered (Lo) Phase ordering->lo_phase

References

Probing the Dynamics of Cell Membranes: A Technical Guide to Preliminary Investigations of DPPC-d71

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the preliminary investigations of dipalmitoylphosphatidylcholine-d71 (DPPC-d71) lipid dynamics. As a deuterated analogue of a primary component of eukaryotic cell membranes, this compound serves as a powerful tool in biophysical studies, offering unparalleled insights into membrane structure, fluidity, and intermolecular interactions. This document provides a comprehensive overview of the key experimental techniques, quantitative data, and detailed methodologies essential for researchers in the fields of membrane biophysics, drug discovery, and materials science.

Quantitative Data Summary

The following tables summarize key quantitative parameters obtained from studies of DPPC and its deuterated analogues. While specific comprehensive datasets for this compound are not abundantly available in the public literature, the data from closely related deuterated species provide valuable benchmarks.

ParameterValueExperimental ConditionTechnique
Area per Lipid (A)63.0 ± 1.0 Ų50°C, Fully hydratedX-ray and Neutron Scattering[1]
Bilayer Thickness (D_B)44.5 ± 0.3 Å30°C, Unilamellar vesicles in D₂OSmall-Angle Neutron Scattering (SANS)[2]
Bending Rigidity (κ)(5.0 ± 3.3) x 10⁻²⁰ J295 KFlicker Noise Spectroscopy
Deuterium (B1214612) Order Parameter (S_CD) at C2~0.2323 KDeuterium NMR
Deuterium Order Parameter (S_CD) at C15~0.05323 KDeuterium NMR

Table 1: Key Biophysical Parameters of DPPC Bilayers. This table presents a summary of important structural and dynamic properties of DPPC bilayers determined by various biophysical techniques.

Deuterated SpeciesParameterValueTechnique
DPPC-d62Bilayer ThicknessNot specifiedNeutron Scattering
DPPC-d13Molecular Surface Area63.0 ŲNeutron and X-ray Scattering[1]
DPPC-d9Molecular Surface Area63.0 ŲNeutron and X-ray Scattering[1]
DPPC-d70Thickness FluctuationsNot specifiedNeutron Spin Echo

Table 2: Data from Various Deuterated DPPC Species. This table highlights the use of different deuterated DPPC molecules in biophysical studies and some of the key parameters measured.

Experimental Protocols

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy of this compound Bilayers

Solid-state NMR is a powerful technique to probe the structure and dynamics of lipid bilayers. Deuterium (²H) NMR, in particular, provides detailed information on the orientation and mobility of the C-D bonds within the lipid acyl chains.

Methodology:

  • Sample Preparation:

    • This compound is dissolved in an organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

    • The film is hydrated with a buffer solution (e.g., phosphate-buffered saline) to the desired water content.

    • The sample is subjected to several freeze-thaw cycles to ensure homogeneity.

    • The hydrated lipid dispersion is then transferred to a solid-state NMR rotor.

  • NMR Spectroscopy:

    • The experiments are typically performed on a high-field NMR spectrometer equipped with a solid-state probe.

    • A quadrupolar echo pulse sequence is commonly used for acquiring ²H NMR spectra.[3]

    • Spectra are recorded as a function of temperature to observe phase transitions and changes in lipid dynamics.

  • Data Analysis:

    • The deuterium order parameter (S_CD) is calculated from the quadrupolar splitting in the ²H NMR spectrum.

    • The order parameter profile as a function of carbon position along the acyl chain provides insights into the fluidity gradient of the membrane.

experimental_workflow_ssNMR cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis dissolve Dissolve this compound in Organic Solvent film Form Thin Lipid Film dissolve->film hydrate Hydrate Film with Buffer film->hydrate homogenize Homogenize (Freeze-Thaw Cycles) hydrate->homogenize rotor Transfer to NMR Rotor homogenize->rotor spectrometer High-Field NMR Spectrometer rotor->spectrometer pulse Quadrupolar Echo Pulse Sequence spectrometer->pulse acquire Acquire Spectra vs. Temperature pulse->acquire splitting Measure Quadrupolar Splitting acquire->splitting order_param Calculate Order Parameter (S_CD) splitting->order_param profile Generate Order Parameter Profile order_param->profile

Solid-State NMR Experimental Workflow
Neutron Scattering of this compound Bilayers

Neutron scattering is a powerful technique for determining the structure of lipid bilayers, including parameters like bilayer thickness and area per lipid. The large difference in scattering length between hydrogen and deuterium makes this compound an ideal probe for these studies.

Methodology:

  • Sample Preparation:

    • Unilamellar vesicles (ULVs) of this compound are prepared by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

    • The vesicles are prepared in D₂O to maximize the scattering contrast between the lipid and the solvent.

  • Small-Angle Neutron Scattering (SANS) Experiment:

    • The SANS experiment is performed at a dedicated neutron scattering facility.

    • A beam of neutrons with a specific wavelength is directed at the sample.

    • The scattered neutrons are detected by a 2D detector at various angles.

    • Data is collected as a function of the scattering vector, Q.

  • Data Analysis:

    • The scattering data is modeled using a form factor for a unilamellar vesicle.

    • The model is fit to the experimental data to extract structural parameters such as the bilayer thickness and the area per lipid molecule.

experimental_workflow_SANS cluster_prep Sample Preparation cluster_sans SANS Experiment cluster_analysis Data Analysis ulv Prepare Unilamellar Vesicles (ULVs) of this compound d2o Disperse ULVs in D2O ulv->d2o sample Sample Holder d2o->sample neutron_beam Incident Neutron Beam neutron_beam->sample detector 2D Neutron Detector sample->detector scattering_curve Generate Scattering Curve (I vs. Q) detector->scattering_curve model_fitting Fit Data with Vesicle Form Factor scattering_curve->model_fitting parameters Extract Structural Parameters model_fitting->parameters

Neutron Scattering Experimental Workflow

Logical Relationship of Key Concepts

The study of this compound lipid dynamics involves a logical progression from the molecular properties of the lipid to the collective behavior of the bilayer, which is then probed by sophisticated experimental techniques.

logical_relationship cluster_properties System Properties cluster_techniques Experimental Probes cluster_data Derived Data DPPC_d71 This compound (Deuterated Phospholipid) molecular_props Molecular Properties (Acyl Chain Order, Headgroup Tilt) DPPC_d71->molecular_props bilayer_props Bilayer Properties (Thickness, Area per Lipid, Fluidity) molecular_props->bilayer_props ssNMR Solid-State NMR bilayer_props->ssNMR Neutron_Scattering Neutron Scattering bilayer_props->Neutron_Scattering order_params Order Parameters ssNMR->order_params structural_params Structural Parameters (Thickness, Area) Neutron_Scattering->structural_params

Conceptual Flow of this compound Investigations

References

Methodological & Application

Preparation of DPPC-d71 Unilamellar Vesicles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of unilamellar vesicles composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71 (DPPC-d71). The physical properties of this compound are nearly identical to those of its non-deuterated counterpart, DPPC, allowing for the direct application of established vesicle preparation methodologies. The protocols outlined below—thin-film hydration followed by extrusion or sonication, and the detergent removal method—are standard procedures for generating small and large unilamellar vesicles (SUVs and LUVs, respectively).

Introduction

DPPC is a saturated phospholipid that is a major constituent of eukaryotic cell membranes and pulmonary surfactant.[1] Its deuterated form, this compound, is a valuable tool in various biophysical studies, including nuclear magnetic resonance (NMR) and neutron scattering experiments, where the deuterium (B1214612) labels provide enhanced structural and dynamic information. The preparation of unilamellar vesicles is a critical step for the use of this compound as a model membrane system in drug delivery research, membrane protein reconstitution, and studies of lipid bilayer properties.[2]

The key to successfully preparing this compound vesicles is to perform the hydration and any subsequent size reduction steps above its gel-to-liquid crystalline phase transition temperature (Tm), which is approximately 41°C.[1][3] Below this temperature, the lipid bilayers are in a rigid gel state, which hinders the formation of unilamellar structures.[3][4]

I. Thin-Film Hydration Followed by Extrusion

This is the most common and highly recommended method for producing LUVs with a controlled and uniform size distribution. The procedure involves depositing a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer to form multilamellar vesicles (MLVs). These MLVs are then repeatedly passed through polycarbonate filters with a defined pore size to generate unilamellar vesicles.[4][5]

Experimental Protocol
  • Lipid Film Formation:

    • Dissolve the desired amount of this compound powder in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol 2:1 v/v mixture) in a round-bottom flask.[4]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or overnight.[6]

  • Hydration:

    • Add the desired aqueous buffer (e.g., phosphate-buffered saline, HEPES buffer) to the flask containing the dry lipid film. The buffer should be pre-heated to a temperature above the Tm of DPPC (e.g., 50-60°C).[3][4] The final lipid concentration is typically in the range of 10-50 mg/mL.[3][4]

    • Hydrate the lipid film by gentle rotation or vortexing the flask. This process should be carried out in a water bath maintained above the Tm of DPPC to facilitate the formation of MLVs.[4] The resulting suspension will appear milky.

  • Extrusion:

    • Assemble a mini-extruder with two stacked polycarbonate filters of the desired pore size (e.g., 100 nm).[4] The extruder and filters should be pre-heated to the same temperature as the lipid suspension.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the lipid suspension back and forth through the filters for an odd number of passes (e.g., 11 or 21 times).[7] This ensures that the final vesicle population has been extruded through the filter an even number of times.

    • The extrusion process should result in a translucent or clear vesicle suspension.[7]

  • Storage:

    • Store the prepared unilamellar vesicles at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.

Quantitative Data for DPPC Vesicles Prepared by Extrusion
Parameter100 nm Filter50 nm FilterReference
Mean Diameter (nm) 117 ± 52~67[4]
Polydispersity Index (PDI) Typically < 0.1Typically < 0.1[8]
Lamellarity Predominantly unilamellar with a small fraction of bilamellar vesiclesPredominantly unilamellar[2][9]

Note: The final vesicle size is generally slightly larger than the pore size of the filter used.[9][10]

II. Thin-Film Hydration Followed by Sonication

Sonication is a widely used method to produce SUVs. The high-energy sound waves break down the larger MLVs into smaller, unilamellar vesicles. Both probe-tip and bath sonicators can be used.

Experimental Protocol
  • Lipid Film Formation and Hydration:

    • Follow steps 1 and 2 as described in the extrusion protocol.

  • Sonication:

    • Probe-Tip Sonication:

      • Immerse the tip of the sonicator probe into the MLV suspension.

      • Sonicate the suspension in pulses to prevent overheating, which can lead to lipid degradation. A typical cycle would be 2 seconds of sonication followed by a 5-second rest period.[11]

      • The total sonication time will vary depending on the volume and concentration of the lipid suspension, as well as the power of the sonicator. The process is complete when the milky suspension becomes clear.

      • After sonication, it is recommended to centrifuge the sample to pellet any titanium particles that may have shed from the probe tip.[12]

    • Bath Sonication:

      • Place the vial containing the MLV suspension in a bath sonicator.

      • Sonicate until the suspension clarifies. This method is less aggressive than probe-tip sonication and reduces the risk of sample contamination.[6]

  • Storage:

    • Store the prepared SUVs at 4°C.

Quantitative Data for DPPC Vesicles Prepared by Sonication
ParameterValueReference
Mean Diameter (nm) 30 - 80[13]
Polydispersity Index (PDI) Generally < 0.3[14]
Lamellarity Predominantly unilamellar[15]

Note: The final size of the vesicles is dependent on the sonication time and power.[11][16]

III. Detergent Removal Method

This method involves solubilizing the lipid with a detergent to form mixed micelles. The detergent is then slowly removed, leading to the spontaneous formation of unilamellar vesicles. This method is particularly useful for reconstituting membrane proteins into the lipid bilayer.

Experimental Protocol
  • Lipid-Detergent Mixed Micelle Formation:

    • Dissolve this compound in an aqueous buffer containing a detergent at a concentration above its critical micelle concentration (CMC).[17] Common detergents include sodium cholate (B1235396) and octyl glucoside.

    • The mixture is stirred until the solution becomes clear, indicating the formation of mixed micelles.

  • Detergent Removal:

    • The detergent is removed from the mixed micelle solution using one of the following techniques:

      • Dialysis: The mixed micelle solution is placed in a dialysis bag with a molecular weight cut-off that allows the detergent monomers to pass through but retains the larger lipid-detergent micelles. The dialysis is performed against a large volume of detergent-free buffer.[18]

      • Gel-Exclusion Chromatography: The mixed micelle solution is passed through a size-exclusion chromatography column. The larger vesicles will elute first, while the smaller detergent molecules are retained.

      • Adsorption: The mixed micelle solution is incubated with hydrophobic beads (e.g., Bio-Beads) that adsorb the detergent molecules.

  • Vesicle Formation and Storage:

    • As the detergent is removed, the mixed micelles become progressively enriched in lipid, eventually leading to the formation of unilamellar vesicles.

    • Store the prepared vesicles at 4°C.

Quantitative Data for Vesicles Prepared by Detergent Removal
ParameterValueReference
Mean Diameter (nm) 50 - 200[19]
Polydispersity Index (PDI) Can be low, depending on the rate of detergent removal[17]
Lamellarity Predominantly unilamellar[17][19]

Experimental Workflow Diagrams

Extrusion_Workflow cluster_0 Preparation of this compound Unilamellar Vesicles by Extrusion A Dissolve this compound in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate with Aqueous Buffer (> Tm) to form MLVs B->C D Extrude through Polycarbonate Filter (e.g., 100 nm) C->D E Unilamellar Vesicles (LUVs) D->E

Caption: Workflow for preparing this compound LUVs by extrusion.

Sonication_Workflow cluster_1 Preparation of this compound Unilamellar Vesicles by Sonication A Dissolve this compound in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate with Aqueous Buffer (> Tm) to form MLVs B->C D Sonication (Probe or Bath) C->D E Unilamellar Vesicles (SUVs) D->E

Caption: Workflow for preparing this compound SUVs by sonication.

Detergent_Removal_Workflow cluster_2 Preparation of this compound Unilamellar Vesicles by Detergent Removal A Solubilize this compound with Detergent to form Mixed Micelles B Slowly Remove Detergent (Dialysis, Gel Filtration, or Adsorption) A->B C Spontaneous Formation of Unilamellar Vesicles B->C

Caption: Workflow for this compound unilamellar vesicle preparation by detergent removal.

Characterization of Vesicles

After preparation, it is crucial to characterize the vesicles to ensure they meet the desired specifications. Common characterization techniques include:

  • Dynamic Light Scattering (DLS): To determine the mean hydrodynamic diameter and polydispersity index (PDI) of the vesicle population.

  • Transmission Electron Microscopy (TEM) with Cryo-fixation (Cryo-TEM): To visualize the morphology and lamellarity of the vesicles.

  • 31P-NMR: To assess the lamellarity of the vesicles. The addition of a shift reagent can distinguish between the inner and outer leaflets of the bilayer, providing a quantitative measure of unilamellarity.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperature (Tm) and enthalpy of the lipid bilayer, which can be affected by vesicle size and the presence of other molecules.[11]

References

Application of DPPC-d71 in Contrast Variation SANS Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the structure of materials at the nanoscale. In the study of biological membranes and drug delivery systems, SANS provides invaluable insights into the size, shape, and internal structure of lipid vesicles and other nanoparticles. The principle of contrast variation is central to SANS experiments, allowing for the selective highlighting or masking of different components within a complex system. This is achieved by manipulating the scattering length density (SLD) of the solvent and the sample components through isotopic substitution, most commonly by replacing hydrogen (¹H) with deuterium (B1214612) (²H or D).

This document provides detailed application notes and protocols for the use of chain-deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d71) in contrast variation SANS studies. DPPC is a common phospholipid used to create model membranes and liposomal drug delivery vehicles. The use of its deuterated analogue, this compound, where 71 hydrogen atoms in the acyl chains and glycerol (B35011) backbone are replaced by deuterium, offers significant advantages in elucidating the detailed structure of lipid bilayers and their interactions with other molecules.

Principle of Contrast Variation SANS

The intensity of scattered neutrons in a SANS experiment is proportional to the square of the difference in scattering length density (SLD, ρ) between the scattering object and the surrounding medium (the solvent). This difference is known as the contrast (Δρ).

Δρ = ρ_particle - ρ_solvent

By preparing samples in different mixtures of light water (H₂O) and heavy water (D₂O), the SLD of the solvent can be systematically varied. This allows for "contrast matching," a condition where the SLD of a particular component of the sample is equal to the SLD of the solvent (Δρ ≈ 0), effectively making that component "invisible" to the neutrons. This enables the focused study of the remaining components of the system.

Quantitative Data: Scattering Length Densities

The ability to perform successful contrast variation SANS experiments relies on accurate knowledge of the SLD of each component. The following tables summarize the calculated SLD values for this compound, its constituent parts, and relevant solvents.

Table 1: Molecular Properties and Volumes for SLD Calculation

ComponentChemical FormulaMolecular Weight ( g/mol )Molecular Volume (ų)
DPPC (hydrogenated)C₄₀H₈₀NO₈P734.051232
This compound C₄₀H₉D₇₁NO₈P 805.78 1232
DPPC HeadgroupC₈H₁₈NO₈P263.20319
This compound Acyl Chains + GlycerolC₃₂HD₇₁O₂542.58913
H₂OH₂O18.0230
D₂OD₂O20.0330

Table 2: Calculated Neutron Scattering Length Densities (SLD)

ComponentSLD (x 10⁻⁶ Å⁻²)Contrast Match Point (% D₂O)
H₂O-0.56N/A
D₂O6.40N/A
DPPC (hydrogenated)-0.298.1
This compound 6.93 >100
DPPC Headgroup1.7333.7
This compound Acyl Chains + Glycerol8.85>100

Experimental Protocols

Protocol 1: Preparation of this compound Unilamellar Vesicles

This protocol describes the preparation of unilamellar vesicles (ULVs) of this compound using the thin-film hydration and extrusion method.

Materials:

  • This compound powder

  • Chloroform (B151607)

  • Desired buffer (e.g., PBS, Tris-HCl) prepared in H₂O, D₂O, or a mixture thereof

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of this compound in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask. The temperature should be kept below the phase transition temperature of DPPC (41°C).

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired buffer (prepared in the appropriate H₂O/D₂O mixture) to the lipid film. The buffer should be pre-heated to a temperature above the main phase transition temperature of DPPC (e.g., 50°C).

    • Gently swirl the flask to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs). This process should be carried out for at least 1 hour at a temperature above the phase transition temperature.

  • Extrusion:

    • Transfer the MLV suspension to a pre-heated extruder.

    • Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm). Perform at least 11 passes through the membrane to ensure the formation of unilamellar vesicles of a consistent size. The extrusion process should also be conducted at a temperature above the phase transition temperature of DPPC.

  • Sample Characterization:

    • Characterize the size and polydispersity of the prepared vesicles using Dynamic Light Scattering (DLS).

    • The vesicle concentration can be determined using methods such as a phosphate (B84403) assay.

Protocol 2: Contrast Variation SANS Measurement

This protocol outlines the general procedure for performing a contrast variation SANS experiment on this compound vesicles.

Materials and Equipment:

  • Prepared this compound vesicle solutions in different H₂O/D₂O buffer mixtures (e.g., 0%, 20%, 40%, 60%, 80%, 100% D₂O).

  • Quartz sample cells (cuvettes) for SANS measurements.

  • Small-Angle Neutron Scattering instrument.

Procedure:

  • Sample Preparation:

    • Prepare a series of this compound vesicle samples, each in a buffer with a different H₂O/D₂O ratio, following Protocol 1.

    • Prepare corresponding buffer blanks for each H₂O/D₂O ratio for background subtraction.

  • SANS Data Collection:

    • Load the sample into a quartz cuvette and place it in the sample holder of the SANS instrument.

    • Collect scattering data for each sample and its corresponding buffer blank. The acquisition time will depend on the neutron flux of the instrument and the sample concentration.

    • Ensure the sample temperature is controlled throughout the measurement, especially if studying temperature-dependent phenomena.

  • Data Reduction and Analysis:

    • Subtract the scattering from the respective buffer blank from each sample's scattering data.

    • Correct the data for detector sensitivity and empty cell scattering.

    • The reduced data (Scattering Intensity I(q) vs. scattering vector q) can then be analyzed using appropriate models (e.g., core-shell models, form factor models) to extract structural parameters such as vesicle size, bilayer thickness, and area per lipid.

Visualizations

G cluster_prep Vesicle Preparation cluster_sans SANS Experiment dppc This compound Powder film Thin Lipid Film dppc->film Dissolve & Evaporate chloroform Chloroform chloroform->film hydration Hydration with H2O/D2O Buffer film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion (e.g., 100 nm) mlv->extrusion ulv Unilamellar Vesicles (ULVs) extrusion->ulv ulv_series ULV Series in varying H2O/D2O Ratios ulv->ulv_series sans SANS Measurement ulv_series->sans raw_data Raw Scattering Data sans->raw_data data_reduction Data Reduction (Background Subtraction) raw_data->data_reduction reduced_data Reduced Data (I(q) vs. q) data_reduction->reduced_data modeling Data Modeling & Analysis reduced_data->modeling structure Structural Parameters modeling->structure

Caption: Experimental workflow for SANS analysis of this compound vesicles.

G cluster_scenarios Contrast Matching Scenarios contrast_variation Contrast Variation Principle Scattering Length Density (ρ) Solvent (H₂O/D₂O Mix) This compound Vesicle Contrast (Δρ²) Δρ² = (ρ_lipid - ρ_solvent)² scenario1 Scenario 1: Solvent matches Headgroup SLD ρ_solvent ≈ ρ_headgroup Scattering dominated by deuterated acyl chains contrast_variation->scenario1 Adjust %D₂O scenario2 Scenario 2: Solvent is 100% D₂O High contrast between solvent and entire lipid Scattering provides information on overall vesicle structure contrast_variation->scenario2 Adjust %D₂O scenario3 Scenario 3: Solvent is H₂O High contrast between solvent and entire lipid Scattering provides information on overall vesicle structure contrast_variation->scenario3 Adjust %D₂O

Caption: Logical relationships in contrast variation SANS with this compound.

Applications in Drug Development

The use of this compound in contrast variation SANS studies has significant applications in the field of drug development:

  • Characterization of Drug-Membrane Interactions: By selectively matching out the lipid components, the location and conformation of an encapsulated or membrane-bound drug can be determined. For instance, by matching the SLD of the solvent to that of the this compound acyl chains, the interaction of a drug with the lipid headgroups can be highlighted.

  • Optimization of Liposomal Formulations: SANS can provide detailed information on how different formulation parameters (e.g., drug-to-lipid ratio, inclusion of other lipids like cholesterol) affect the structure of the liposome (B1194612), such as bilayer thickness, lamellarity, and drug loading.

  • Studying the Mechanism of Drug Release: By monitoring structural changes in the liposome in response to stimuli (e.g., temperature, pH), SANS can help elucidate the mechanisms of drug release.

Conclusion

This compound is a valuable tool for researchers utilizing contrast variation SANS to investigate the structure and function of lipid membranes and liposomal drug delivery systems. The significant contrast provided by the deuterated acyl chains allows for detailed structural characterization that is often not possible with other techniques. By following the protocols outlined in this document, researchers can effectively leverage the power of SANS to advance their understanding of these complex nanoscale systems.

Application Notes and Protocols: Incorporating DPPC-d71 into Model Lung Surfactant Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lung surfactant is a complex mixture of lipids and proteins essential for respiratory mechanics. Its primary function is to reduce surface tension at the air-liquid interface in the alveoli, preventing their collapse at the end of expiration. Dipalmitoylphosphatidylcholine (DPPC) is the most abundant phospholipid in lung surfactant and is critical for its surface tension-lowering properties. Model lung surfactant mixtures are widely used to study the biophysical properties and function of surfactant components. The incorporation of isotopically labeled lipids, such as deuterated DPPC (DPPC-d71), provides a powerful tool for investigating the structure, dynamics, and interactions of individual components within these model systems using techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy.

These application notes provide detailed protocols for incorporating this compound into model lung surfactant mixtures and utilizing them in key experimental techniques.

Data Presentation

Table 1: Composition of Common Model Lung Surfactant Mixtures
Model MixtureDPPC (molar ratio)Other Components (molar ratio)ApplicationReference
Simple Binary7POPG (3)Basic biophysical studies, protein-lipid interactions[1]
Simple Binary-DPPC/DPPGInvestigating headgroup interactions[2]
Ternary40Egg PC (50), Egg PG (10)Mimicking native surfactant biophysical properties[3]
Complex Quaternary-DPPC/DPPG/SP-C/CholesterolStudying monolayer-multilayer transitions[4]
Drug Delivery75DPPG (25)Inhalable drug carrier formulation[5]

DPPC: Dipalmitoylphosphatidylcholine; POPG: Palmitoyloleoylphosphatidylglycerol; DPPG: Dipalmitoylphosphatidylglycerol; Egg PC: Egg Phosphatidylcholine; Egg PG: Egg Phosphatidylglycerol; SP-C: Surfactant Protein C; Cholesterol.

Table 2: Quantitative Data from Experiments with DPPC-Containing Model Lung Surfactants
Experimental TechniqueModel SystemParameter MeasuredValueConditionsReference
Neutron ReflectometryDPPC monolayerAliphatic tail thickness15 ÅSurface pressure of 30 mN/m[6]
Neutron ReflectometryDPPC monolayerTotal monolayer thickness23.5 ÅSurface pressure of 30 mN/m[6]
Neutron Reflectometryd-ODT + d-DMPC bilayerHydrophobic layer thickness~35.5 Å-[7]
Langmuir TroughDPPC monolayerCollapse Pressure~70 mN/m25°C, buffered saline subphase with 150 mM CaCl2[8]
Langmuir Trough7:3 DPPC:POPGLE-LC Transition~7-12 mN/m25°C, pure water subphase[9]
Deuterium NMRDPPC-d62/DPPG (7:3)Mean Quadrupole SplittingProportional to acyl chain orderTemperature-dependent[2]
X-ray ScatteringDOPC vesiclesBilayer thickness4.57 ± 0.05 nm15°C[10]

LE-LC: Liquid-Expanded to Liquid-Condensed phase transition; d-ODT: perdeuterated octadecanethiol; d-DMPC: acyl-deuterated phosphatidylcholine; DOPC: Dioleoylphosphatidylcholine.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Vesicles for NMR Studies

This protocol describes the preparation of multilamellar vesicles (MLVs) suitable for solid-state NMR spectroscopy.

Materials:

  • This compound

  • Other lipids (e.g., POPG, DPPG)

  • Chloroform/Methanol (2:1, v/v)

  • Buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Vacuum pump

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Lipid Film Preparation:

    • Dissolve the desired amounts of this compound and other lipids in a chloroform/methanol (2:1, v/v) solution in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture.[11]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a gentle stream of nitrogen gas, followed by desiccation under high vacuum for at least 2 hours to remove any residual solvent.[11]

  • Hydration:

    • Add the desired buffer to the flask containing the dry lipid film. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipids.

    • Hydrate the lipid film by vortexing the flask vigorously for several minutes. This process will cause the lipid film to swell and detach from the flask wall, forming MLVs.[11]

    • For smaller, more uniform vesicles (SUVs), the suspension can be sonicated in a bath sonicator.[11]

  • Sample Packing for NMR:

    • Pellet the vesicle suspension by centrifugation.

    • Carefully transfer the hydrated lipid pellet to an NMR rotor.

G cluster_prep Vesicle Preparation Dissolve Lipids Dissolve Lipids Evaporate Solvent Evaporate Solvent Dissolve Lipids->Evaporate Solvent Chloroform/ Methanol Dry Film Dry Film Evaporate Solvent->Dry Film Nitrogen Stream & Vacuum Hydrate with Buffer Hydrate with Buffer Dry Film->Hydrate with Buffer Buffer (> T_m) Vortex/Sonicate Vortex/Sonicate Hydrate with Buffer->Vortex/Sonicate Pellet Vesicles Pellet Vesicles Vortex/Sonicate->Pellet Vesicles Centrifugation Pack NMR Rotor Pack NMR Rotor Pellet Vesicles->Pack NMR Rotor

Workflow for preparing this compound vesicles for NMR.
Protocol 2: Langmuir-Blodgett Trough Monolayer Studies with this compound

This protocol outlines the procedure for forming and analyzing a monolayer of a model lung surfactant mixture containing this compound at the air-water interface.

Materials:

  • This compound and other lipids

  • Spreading solvent (e.g., chloroform/methanol 3:1 v/v)

  • Langmuir-Blodgett trough with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate)

  • Microsyringe

  • Subphase (e.g., ultrapure water or buffer)

Procedure:

  • Trough Preparation:

    • Thoroughly clean the Langmuir-Blodgett trough and barriers with a suitable solvent (e.g., chloroform) and rinse extensively with ultrapure water.

    • Fill the trough with the desired subphase.

    • Aspirate the surface of the subphase and compress the barriers to ensure there are no surface-active contaminants (surface pressure should remain at zero).

  • Monolayer Formation:

    • Prepare a spreading solution of the lipid mixture (containing this compound) in the spreading solvent at a concentration of approximately 1 mg/mL.

    • Using a microsyringe, carefully deposit small droplets of the spreading solution onto the subphase surface.[12]

    • Allow sufficient time (e.g., 10-15 minutes) for the solvent to evaporate completely, leaving a lipid monolayer at the air-water interface.

  • Isotherm Measurement:

    • Compress the monolayer at a constant rate using the movable barriers.

    • Simultaneously record the surface pressure as a function of the mean molecular area to obtain a surface pressure-area isotherm. This provides information on the phase behavior of the monolayer.[1]

  • Monolayer Deposition (Optional for further analysis):

    • A solid substrate can be dipped vertically through the monolayer at a controlled speed to deposit a Langmuir-Blodgett film for techniques like AFM or neutron reflectometry.[12]

G cluster_lb Langmuir-Blodgett Trough Experiment Clean Trough Clean Trough Fill with Subphase Fill with Subphase Clean Trough->Fill with Subphase Spread Lipid Solution Spread Lipid Solution Fill with Subphase->Spread Lipid Solution Solvent Evaporation Solvent Evaporation Spread Lipid Solution->Solvent Evaporation Compress Monolayer Compress Monolayer Solvent Evaporation->Compress Monolayer Measure Isotherm Measure Isotherm Compress Monolayer->Measure Isotherm Deposit Film (Optional) Deposit Film (Optional) Measure Isotherm->Deposit Film (Optional)

Workflow for a Langmuir-Blodgett trough experiment.
Protocol 3: Sample Preparation for Neutron Reflectometry

This protocol details the preparation of a this compound containing monolayer at the air-liquid interface for neutron reflectometry studies.

Materials:

  • This compound and other lipids

  • Spreading solvent (e.g., chloroform)

  • Langmuir trough

  • Deuterated water (D₂O) or a mixture of H₂O and D₂O (contrast variation) as the subphase

Procedure:

  • Monolayer Preparation:

    • Follow steps 1 and 2 from Protocol 2 to prepare the Langmuir trough and form the lipid monolayer on the D₂O or H₂O/D₂O subphase. The use of deuterated subphases provides contrast against the non-deuterated or partially deuterated lipid components.

  • Compression to Target Surface Pressure:

    • Compress the monolayer to the desired surface pressure for analysis. This is often a pressure representative of a specific phase (e.g., the liquid-condensed phase).

  • Neutron Reflectometry Measurement:

    • The Langmuir trough is placed in the neutron beamline.

    • Neutrons are directed at the monolayer at a shallow angle, and the reflectivity is measured as a function of the momentum transfer vector (Qz).

    • The resulting reflectivity profile can be modeled to determine the thickness, density, and composition of the lipid layers, including the distinct layers of the deuterated acyl chains of this compound and the lipid headgroups.[6]

G cluster_nr Neutron Reflectometry Sample Preparation and Experiment Prepare Trough Prepare Trough Fill with D2O Subphase Fill with D2O Subphase Prepare Trough->Fill with D2O Subphase Spread this compound Mixture Spread this compound Mixture Fill with D2O Subphase->Spread this compound Mixture Compress to Target Pressure Compress to Target Pressure Spread this compound Mixture->Compress to Target Pressure Place in Neutron Beam Place in Neutron Beam Compress to Target Pressure->Place in Neutron Beam Measure Reflectivity Measure Reflectivity Place in Neutron Beam->Measure Reflectivity Model Data Model Data Measure Reflectivity->Model Data

Workflow for neutron reflectometry of a this compound monolayer.

Conclusion

The use of this compound in model lung surfactant mixtures offers a significant advantage for elucidating the molecular organization and dynamics of these complex systems. By employing techniques such as NMR, Langmuir-Blodgett trough measurements, and neutron reflectometry, researchers can gain detailed insights into lipid packing, phase behavior, and the influence of other surfactant components. The protocols provided herein offer a starting point for the preparation and characterization of these model systems, which are invaluable for basic research and the development of novel therapeutic surfactants.

References

Troubleshooting & Optimization

Technical Support Center: DPPC-d71 Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during the preparation of DPPC-d71 liposomes. It is intended for researchers, scientists, and drug development professionals to help ensure the preparation of stable, monodisperse liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during this compound liposome (B1194612) preparation to avoid aggregation?

A1: The most critical parameter is temperature. Dipalmitoylphosphatidylcholine (DPPC) has a gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41°C.[1] It is crucial to perform the hydration of the lipid film and the extrusion or sonication steps at a temperature above the Tm, typically in the range of 50-60°C.[2] Operating below the Tm will result in incomplete and inefficient lipid sheet formation, leading to the formation of larger, more heterogeneous vesicles that are prone to aggregation.[3]

Q2: My this compound liposome suspension appears cloudy and I can see visible precipitates. What is the likely cause?

A2: Visible aggregation or precipitation in your liposome suspension is a clear indicator of instability. The primary causes include:

  • Suboptimal Preparation Temperature: As mentioned in Q1, hydrating the lipid film below the phase transition temperature of DPPC is a common cause of aggregation.

  • Inappropriate Buffer Conditions: The pH and ionic strength of your hydration buffer can significantly impact liposome stability. Extreme pH values can lead to lipid hydrolysis, while high salt concentrations can screen the surface charge of the liposomes, reducing electrostatic repulsion and causing them to aggregate.[4] For DPPC liposomes, a pH between 5.5 and 7.5 is generally recommended to maintain stability.[4]

  • Insufficient Homogenization: Inadequate energy input during sizing steps like extrusion or sonication can result in a population of liposomes with a broad size distribution (high Polydispersity Index - PDI), which can be more susceptible to aggregation.

Q3: What is an acceptable Polydispersity Index (PDI) for a stable this compound liposome formulation?

A3: A Polydispersity Index (PDI) value below 0.2 is generally considered indicative of a monodisperse and homogenous liposome population, which is desirable for most applications and contributes to better stability. A high PDI suggests a broad size distribution and potential aggregation, necessitating optimization of the preparation process, such as increasing the number of extrusion cycles.

Q4: How does the inclusion of charged lipids or cholesterol affect the stability of this compound liposomes?

A4: The incorporation of other lipids can significantly impact stability:

  • Charged Lipids: Including a small percentage of a charged lipid (e.g., a negatively charged lipid like DPPS) can increase the magnitude of the zeta potential, enhancing electrostatic repulsion between liposomes and thereby improving colloidal stability.

  • Cholesterol: Cholesterol is often included in liposome formulations to modulate membrane fluidity and stability. It can increase the rigidity of the lipid bilayer, reducing the permeability of the membrane to encapsulated molecules and improving overall stability.

Q5: My this compound liposomes appear stable immediately after preparation but aggregate after a few days of storage. What can I do to improve long-term stability?

A5: Aggregation during storage points to long-term instability issues. To enhance stability:

  • Optimize Storage Conditions: Storing liposome formulations at 4°C is generally recommended over freezing, which can cause phase separation and aggregation upon thawing.

  • Incorporate Charged Lipids: If your formulation consists solely of the neutral this compound, adding a small amount of a charged lipid can provide the necessary electrostatic repulsion for long-term stability.

  • Use Cryoprotectants: If freezing is necessary, consider adding a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) to your formulation before freezing to prevent aggregation.

Troubleshooting Guide: Aggregation Issues

This guide provides a systematic approach to troubleshooting common aggregation problems during this compound liposome preparation.

Problem: Liposome suspension shows visible aggregation, high PDI, or is unstable over time.

Below is a troubleshooting workflow to identify and resolve the root cause of aggregation.

G cluster_0 Troubleshooting Workflow for this compound Liposome Aggregation start Start: Aggregation Observed check_temp Is hydration/extrusion T > Tm (41°C)? start->check_temp increase_temp Action: Increase temperature to 50-60°C check_temp->increase_temp No check_buffer Is buffer pH 5.5-7.5 and ionic strength low? check_temp->check_buffer Yes increase_temp->start adjust_buffer Action: Adjust pH and/or reduce salt concentration check_buffer->adjust_buffer No check_extrusion Were sufficient extrusion cycles performed (>10)? check_buffer->check_extrusion Yes adjust_buffer->start increase_extrusion Action: Increase number of extrusion cycles check_extrusion->increase_extrusion No check_composition Does the formulation contain stabilizing agents? check_extrusion->check_composition Yes increase_extrusion->start add_stabilizer Action: Consider adding charged lipids or cholesterol check_composition->add_stabilizer No stable_liposomes Result: Stable Liposomes check_composition->stable_liposomes Yes add_stabilizer->start

Caption: Troubleshooting workflow for this compound liposome aggregation.

Quantitative Data Summary

The following tables summarize typical quantitative data for stable versus aggregated this compound liposome preparations. These values are representative and may vary depending on the specific experimental conditions.

Table 1: Influence of Preparation Parameters on Liposome Characteristics

ParameterConditionAverage Size (nm)PDIZeta Potential (mV)Observation
Temperature Hydration at 30°C (< Tm)> 500> 0.5-5Aggregated
Hydration at 60°C (> Tm)100 - 150< 0.2-5Stable
pH pH 4.0> 400> 0.4+2Aggregated
pH 7.4100 - 150< 0.2-5Stable
pH 10.0> 300> 0.3-15Aggregated
Ionic Strength High Salt (e.g., 500mM NaCl)> 600> 0.6-2Aggregated
Low Salt (e.g., 150mM NaCl)100 - 150< 0.2-5Stable
Homogenization 5 Extrusion Cycles200 - 300~ 0.3-5Potentially Unstable
15 Extrusion Cycles100 - 150< 0.2-5Stable

Table 2: Effect of Lipid Composition on Liposome Stability

Lipid Composition (molar ratio)Average Size (nm)PDIZeta Potential (mV)Observation
This compound (100%)100 - 150< 0.2-5Stable, but may aggregate over time
This compound : DPPS (9:1)100 - 150< 0.15-35Highly Stable
This compound : Cholesterol (7:3)100 - 150< 0.2-5Stable with increased rigidity

Experimental Protocol: Thin-Film Hydration with Extrusion

This protocol describes a standard method for preparing unilamellar this compound liposomes with a defined size.

Materials:

  • This compound

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream

Workflow Diagram:

G cluster_1 Experimental Workflow: Thin-Film Hydration & Extrusion dissolve 1. Dissolve this compound in Chloroform/Methanol evaporate 2. Form Thin Lipid Film (Rotary Evaporator) dissolve->evaporate dry 3. Dry Film under Vacuum (Remove residual solvent) evaporate->dry hydrate 4. Hydrate Film with Buffer (T > Tm, e.g., 60°C) dry->hydrate extrude 5. Extrude Suspension (10-20 passes, T > Tm) hydrate->extrude characterize 6. Characterize Liposomes (Size, PDI, Zeta Potential) extrude->characterize

Caption: Workflow for this compound liposome preparation.

Procedure:

  • Lipid Dissolution:

    • Dissolve the desired amount of this compound in a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask.

    • Ensure the lipid is completely dissolved to form a clear solution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature slightly above the boiling point of the solvent mixture (e.g., 40-50°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying the Lipid Film:

    • Once the film is formed, continue to dry it under a high vacuum for at least 2-4 hours (or overnight) to ensure complete removal of any residual organic solvent.

  • Hydration:

    • Pre-warm the hydration buffer to a temperature above the Tm of this compound (e.g., 60°C).

    • Add the pre-warmed buffer to the flask containing the dry lipid film.

    • Agitate the flask by hand-shaking or vortexing at the same temperature until the lipid film is fully suspended. This will form a milky suspension of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Sizing by Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder and the liposome suspension to a temperature above the Tm of this compound (e.g., 60°C).

    • Transfer the MLV suspension to one of the syringes of the extruder.

    • Pass the suspension through the membrane back and forth for a minimum of 11-21 passes. The resulting liposome suspension should appear more translucent.

  • Characterization and Storage:

    • Characterize the final liposome suspension for size (Z-average), PDI, and zeta potential using dynamic light scattering (DLS).

    • Store the prepared liposomes at 4°C for short-term use. For long-term storage, consider the addition of cryoprotectants and freezing.

References

How to prevent phase separation in DPPC-d71 mixed lipid models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing phase separation in DPPC-d71 mixed lipid models.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of this compound mixed lipid models?

A1: Phase separation in lipid bilayers, including those containing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71 (this compound), is the segregation of different lipid components into distinct domains with varying compositions and physical properties. This often results in the coexistence of a liquid-ordered (Lo) phase, which is typically enriched in saturated lipids like this compound and cholesterol, and a liquid-disordered (Ld) phase, which is richer in unsaturated lipids. This separation can be visualized as patches or domains within the lipid membrane.

Q2: Why is it important to prevent phase separation in some experiments?

A2: Uncontrolled phase separation can lead to a heterogeneous membrane environment, which may affect the function, localization, and activity of membrane-associated proteins or the partitioning of drug molecules. For experiments requiring a uniform and consistent membrane model, preventing phase separation is crucial for obtaining reproducible and accurate results.

Q3: How does the use of deuterated DPPC (this compound) affect phase separation?

A3: Deuteration of the acyl chains in DPPC lowers its main phase transition temperature (Tm). This means that at a given temperature, a bilayer with this compound may be more fluid than one with non-deuterated DPPC. While this can influence the precise temperature at which phase separation occurs, the fundamental principles governing phase behavior in mixed lipid systems still apply.

Q4: What are the primary factors that induce phase separation in this compound mixed lipid models?

A4: The main drivers of phase separation include:

  • Lipid Composition: The molar ratios of saturated lipids (like this compound), unsaturated lipids, and cholesterol are critical.

  • Temperature: Experiments conducted below the miscibility temperature of the lipid mixture will likely result in phase separation.

  • Cholesterol Concentration: Cholesterol has a complex role; at certain concentrations, it can promote the formation of the Lo phase, while at others, it can increase miscibility.[1][2]

  • Hydration: The amount of water available to the lipid headgroups can influence lipid packing and phase behavior.[3][4]

  • Ionic Strength and pH: Electrostatic interactions between lipid headgroups can be modulated by the ionic strength and pH of the buffer, affecting lipid miscibility.

Troubleshooting Guide: Preventing and Managing Phase Separation

This guide provides a systematic approach to troubleshooting and preventing phase separation in your this compound mixed lipid model experiments.

Issue 1: Observed Phase Separation in Experimental Bilayers (e.g., GUVs, Supported Lipid Bilayers)

Troubleshooting Steps:

  • Adjusting Temperature:

    • Action: Gradually increase the experimental temperature in small increments (e.g., 2-5°C).

    • Rationale: Increasing the temperature can promote lipid mixing and lead to a homogeneous fluid phase. The miscibility temperature will depend on the specific lipid composition.

  • Modifying Lipid Composition:

    • Action:

      • Decrease the molar ratio of the high-melting lipid (this compound) and increase the ratio of the low-melting (unsaturated) lipid.

      • Systematically vary the cholesterol concentration. For some ternary mixtures, adjusting cholesterol content can suppress liquid-liquid phase separation.[1][2]

    • Rationale: The balance between saturated and unsaturated lipids, along with the ordering effect of cholesterol, dictates the phase behavior.

  • Controlling Hydration:

    • Action: Ensure the lipid model is fully hydrated according to your protocol. For supported lipid bilayers, ensure a continuous and adequate buffer layer.

    • Rationale: Dehydration can raise the phase transition temperature and promote phase separation.[3][4]

  • Vesicle Preparation Technique:

    • Action: If preparing vesicles (e.g., LUVs), ensure the extrusion process is performed at a temperature well above the main transition temperature of the lipid mixture.[5][6]

    • Rationale: Proper vesicle formation at elevated temperatures helps to ensure a more homogeneous distribution of lipids.

Issue 2: Phase Separation Observed in Molecular Dynamics (MD) Simulations

Troubleshooting Steps:

  • Simulation Temperature:

    • Action: Ensure the simulation temperature is set above the known phase transition temperature of your specific lipid mixture under the force field being used.

    • Rationale: Force fields may have different effective transition temperatures compared to experimental systems.[7]

  • Equilibration Time:

    • Action: Extend the equilibration time of your simulation.

    • Rationale: Lipid diffusion and mixing are slow processes. Insufficient equilibration can lead to the persistence of initial, non-equilibrium phase-separated states. For complex mixtures, equilibration may require hundreds of nanoseconds.[7]

  • Force Field Choice:

    • Action: Review the literature to ensure the chosen force field is well-validated for simulating phase-separating lipid mixtures.

    • Rationale: Some force fields are better parameterized to capture the subtle energetic differences that govern lipid mixing and demixing.

  • Initial Configuration:

    • Action: Start with a well-mixed, random distribution of lipids in the initial configuration of your simulation box.

    • Rationale: Starting from a pre-segregated state can make it difficult to reach a homogeneous state within typical simulation timescales.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the factors influencing the phase behavior of DPPC-containing lipid bilayers.

Table 1: Effect of Cholesterol on DPPC Bilayer Properties

Cholesterol Concentration (mol %)Free Energy Barrier for DPPC Flip-Flop (kJ/mol)Free Energy for DPPC Desorption (kJ/mol)
08080
2010670
4011144
Data adapted from simulations of DPPC bilayers, indicating that cholesterol increases bilayer rigidity and affects the energy required to displace a DPPC molecule.[1]

Table 2: Influence of Hydration on DPPC Phase Transition Temperature (Tm)

Water Content (wt %)Main Transition Temperature (Tm) (°C)
> 30 (Fully Hydrated)~41
20~50
10~70
Approximate values illustrating the trend that decreasing hydration increases the main transition temperature of DPPC.[4]

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol is suitable for preparing LUVs with a defined size and a relatively homogeneous lipid distribution.

Materials:

  • This compound and other lipids in chloroform (B151607)

  • Buffer of choice (e.g., PBS)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

  • Heating block

  • Round-bottom flask

  • Rotary evaporator

Methodology:

  • Lipid Film Preparation:

    • Mix the desired lipids (e.g., this compound, an unsaturated lipid, and cholesterol) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing. The buffer should be pre-heated to a temperature above the main phase transition temperature (Tm) of the lipid mixture (e.g., 50-60°C for many DPPC-containing mixtures).

    • This will form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To increase the encapsulation efficiency and promote lamellarity, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (above Tm).

  • Extrusion:

    • Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.

    • Place the extruder in a heating block set to a temperature above the Tm of the lipid mixture.[6]

    • Load the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times).[8]

    • The final extruded solution of LUVs should appear more translucent than the initial turbid MLV suspension.

Protocol 2: Characterization of Phase Separation using Fluorescence Microscopy

This protocol describes how to visualize lipid domains in Giant Unilamellar Vesicles (GUVs).

Materials:

  • GUV suspension (prepared by a method such as electroformation)

  • Fluorescent lipid probe that partitions preferentially into one phase (e.g., a probe that favors the Ld phase).

  • Confocal or two-photon microscope.

Methodology:

  • GUV Preparation: Prepare GUVs with the desired this compound mixed lipid composition, including a small amount (e.g., 0.5 mol%) of the fluorescent lipid probe during the initial lipid mixing step.

  • Sample Mounting: Place a small aliquot of the GUV suspension on a microscope slide and cover with a coverslip.

  • Imaging:

    • Use the microscope to locate the GUVs.

    • Acquire images at the equatorial plane of the vesicles.

    • If phase separation has occurred, distinct fluorescent (probe-rich, likely Ld phase) and dark (probe-poor, likely Lo phase) domains will be visible on the vesicle surface.[9][10]

  • Temperature Control (Optional): If the microscope is equipped with a heated stage, the temperature can be systematically varied to determine the miscibility temperature at which the domains disappear and the fluorescence becomes uniform.

Protocol 3: Differential Scanning Calorimetry (DSC) for Determining Phase Transitions

DSC is used to measure the heat changes associated with phase transitions in lipid dispersions.

Materials:

  • Hydrated lipid sample (e.g., MLVs)

  • Differential Scanning Calorimeter

  • DSC pans

Methodology:

  • Sample Preparation:

    • Prepare a concentrated suspension of MLVs (as described in Protocol 1, step 2).

    • Accurately weigh a small amount of the lipid suspension into a DSC pan.

    • Seal the pan hermetically.

    • Prepare a reference pan containing the same amount of buffer.[11][12]

  • DSC Scan:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature below the expected phase transitions.

    • Scan the temperature upwards at a controlled rate (e.g., 1-5°C/min).

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show peaks corresponding to endothermic phase transitions. For a mixed lipid system, the presence of multiple or broad peaks can indicate phase separation.

    • The peak temperature corresponds to the transition temperature (Tm), and the area under the peak is related to the enthalpy of the transition.[13][14]

Visualizations

Troubleshooting_Workflow start Phase Separation Observed exp_or_sim Experimental or Simulation? start->exp_or_sim exp_path Experimental Model exp_or_sim->exp_path Experimental sim_path MD Simulation exp_or_sim->sim_path Simulation temp_exp Increase Temperature exp_path->temp_exp comp_exp Adjust Lipid Composition (e.g., Cholesterol %) temp_exp->comp_exp hydration_exp Ensure Full Hydration comp_exp->hydration_exp resolved Issue Resolved hydration_exp->resolved temp_sim Check/Increase Sim Temp sim_path->temp_sim equil_sim Extend Equilibration Time temp_sim->equil_sim ff_sim Verify Force Field equil_sim->ff_sim ff_sim->resolved not_resolved Issue Persists

Caption: Troubleshooting workflow for addressing phase separation.

LUV_Preparation_Workflow cluster_prep Preparation cluster_process Processing A 1. Mix Lipids in Chloroform B 2. Create Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film (forms MLVs) B->C D 4. Freeze-Thaw Cycles C->D E 5. Extrusion (> Tm) D->E F Homogeneous LUVs E->F

Caption: Experimental workflow for LUV preparation by extrusion.

References

Troubleshooting low signal-to-noise in DPPC-d71 NMR experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise (S/N) issues in their solid-state deuterium (B1214612) (²H) NMR experiments on chain-perdeuterated dipalmitoylphosphatidylcholine (DPPC-d71).

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my this compound ²H NMR spectrum inherently lower than in a typical ¹H NMR experiment?

A1: The low signal-to-noise ratio in deuterium NMR is due to the intrinsically lower sensitivity of the deuterium nucleus compared to the proton. The magnetogyric ratio of deuterium is about 6.5 times smaller than that of a proton, which leads to a significantly lower resonance frequency and, consequently, a weaker NMR signal. Additionally, the quadrupolar nature of the deuterium nucleus results in broader spectral lines and faster relaxation times, which can further reduce the apparent signal height.

Q2: What is the most common reason for a poor signal-to-noise ratio in solid-state NMR of this compound?

A2: The most frequent cause of a low signal-to-noise ratio is suboptimal sample preparation. This can include insufficient sample quantity, inhomogeneous packing of the lipid material into the NMR rotor, or the presence of paramagnetic impurities. For solid-state NMR, having a densely and uniformly packed sample is critical for maximizing the number of nuclei in the active volume of the coil and for achieving good spectral resolution.

Q3: How does temperature affect the signal-to-noise ratio in this compound experiments?

A3: Temperature plays a crucial role in the phase behavior of DPPC, which in turn affects the NMR spectrum. DPPC undergoes a gel-to-liquid crystalline phase transition at approximately 41°C. In the gel phase, the acyl chains are highly ordered, leading to very broad spectra and potentially low signal intensity due to the wide distribution of spectral frequencies. In the liquid-crystalline phase, the increased molecular motion narrows the spectral lines, which can improve the signal-to-noise ratio for individual spectral features. However, very high temperatures can lead to a decrease in the order parameters of the lipid chains, which might also affect the signal.

Q4: Can the choice of pulse sequence significantly impact the signal-to-noise ratio?

A4: Yes, the choice of pulse sequence is critical. For broad deuterium spectra, a standard single-pulse experiment is often inadequate due to the rapid decay of the signal. The quadrupolar echo (QE) pulse sequence is the standard and essential method for acquiring undistorted deuterium NMR spectra of solids. The QE sequence is designed to refocus the dephasing of the magnetization caused by the large quadrupolar interaction, allowing for the acquisition of the full spectral lineshape with a much-improved signal-to-noise ratio.

Troubleshooting Guides

Below are troubleshooting guides for common issues leading to low signal-to-noise in this compound NMR experiments.

Issue 1: Weak or Noisy Free Induction Decay (FID)
Possible Cause Troubleshooting Step Recommended Action
Insufficient SampleThe amount of this compound in the rotor is too low.For a standard 4 mm rotor, aim for at least 40-50 mg of hydrated lipid.
Poor Probe TuningThe NMR probe is not correctly tuned to the deuterium frequency.Re-tune and match the probe with the sample in place. The tuning curve should be sharp and centered on the correct frequency.
Incorrect Receiver GainThe receiver gain is set too low, leading to a weak signal, or too high, causing clipping of the FID and introducing noise.Use the spectrometer's automatic gain adjustment. If setting manually, increase the gain until the FID just begins to show clipping, then reduce it slightly.
Suboptimal Pulse Power/LengthThe 90° pulse is not correctly calibrated.Calibrate the 90° pulse length for deuterium on your specific probe and sample. An incorrect pulse length will lead to inefficient excitation and signal loss.
Issue 2: Broad and Poorly Resolved Spectrum
Possible Cause Troubleshooting Step Recommended Action
Inhomogeneous Sample PackingThe this compound powder is not uniformly packed in the rotor.Carefully pack the sample in small increments, ensuring each layer is gently compressed to create a dense, homogeneous sample.
Poor Magnetic Field HomogeneityThe magnetic field is not well shimmed.Perform shimming on a suitable standard sample before inserting your this compound sample. For static experiments, good shimming is crucial.
Incorrect Quadrupolar Echo DelayThe echo delay (τ) in the QE sequence is too long.For broad deuterium spectra, a short echo delay (e.g., 20-50 µs) is typically required to minimize signal loss from T2 relaxation.
Sample DehydrationThe hydrated lipid sample has lost water.Ensure the rotor is well-sealed to prevent dehydration, especially during long experiments or at elevated temperatures.

Experimental Protocols

Detailed Protocol for this compound Sample Preparation for Solid-State NMR
  • Weighing the Sample: Accurately weigh 40-50 mg of lyophilized this compound powder directly into a clean glass vial.

  • Hydration: Add an appropriate amount of buffer or water (e.g., 50% by weight) to the this compound powder. The buffer should not contain deuterium if you are observing the lipid's deuterium signal.

  • Homogenization: Vortex the mixture thoroughly to ensure even hydration.

  • Temperature Cycling: To promote the formation of a uniform lipid suspension, cycle the sample temperature above and below the main phase transition temperature of DPPC (41°C) several times. For example, alternate between placing the vial in a 50°C water bath and a room temperature water bath, vortexing between each cycle.

  • Rotor Packing:

    • Carefully transfer the hydrated this compound paste into a 4 mm solid-state NMR rotor in small portions.

    • After adding each portion, gently pack the sample down using a packing tool to ensure a dense and homogeneous sample. Avoid creating air bubbles.

    • Fill the rotor to the appropriate height as recommended by the manufacturer.

  • Sealing: Securely cap the rotor to prevent sample dehydration.

Key Experimental Protocol: The Quadrupolar Echo Pulse Sequence

The quadrupolar echo (QE) pulse sequence is essential for obtaining high-quality deuterium NMR spectra of this compound. The sequence consists of two 90° pulses separated by a delay, τ. The echo forms at a time 2τ after the first pulse.

Diagram of the Quadrupolar Echo Pulse Sequence:

QE_Pulse_Sequence cluster_rf RF Channel cluster_acq Acquisition p1_start p1_end p1_start->p1_end time tau_end p1_end->tau_end time p2_start p1_end->p2_start τ tau_end->p2_start time p2_end p2_start->p2_end time acq_start p2_end->acq_start time p2_end->acq_start τ end acq_start->end time start start start->p1_start time p1 90°(x) p2 90°(y) p1_pos p2_pos acq Acquire Echo acq_pos

Caption: Quadrupolar echo pulse sequence for deuterium NMR.

Quantitative Data Summary

The following table provides typical acquisition parameters for a solid-state deuterium NMR experiment on this compound at a magnetic field of 9.4 T. These values should be used as a starting point and optimized for your specific instrument and sample.

ParameterTypical ValuePurpose
Spectrometer Frequency61.4 MHz (for ²H at 9.4 T)Resonance frequency of deuterium at the given field strength.
Pulse SequenceQuadrupolar EchoTo refocus the rapid signal decay due to quadrupolar interactions.
90° Pulse Length2.0 - 3.5 µsTo excite the deuterium nuclei. This needs to be calibrated.
Inter-pulse Delay (τ)30 - 50 µsThe delay between the two 90° pulses.
Dwell Time2 µsThe time between sampling points during acquisition.
Acquisition Time20 - 50 msThe duration of signal acquisition.
Recycle Delay0.5 - 1.0 sThe delay between scans to allow for T1 relaxation.
Number of Scans4,096 - 16,384The number of acquisitions to be averaged to improve the S/N.
Spectral Width250 kHzThe frequency range to be observed.
Temperature50 °CTo ensure the DPPC is in the liquid-crystalline phase.

Logical Troubleshooting Workflow

If you are experiencing low signal-to-noise, follow this systematic workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Start: Low S/N check_sample 1. Verify Sample Preparation start->check_sample check_spectrometer 2. Check Spectrometer Setup check_sample->check_spectrometer Sample OK repack_sample Repack or remake sample check_sample->repack_sample Inhomogeneous or insufficient sample check_parameters 3. Review Acquisition Parameters check_spectrometer->check_parameters Setup OK tune_probe Tune and match probe check_spectrometer->tune_probe Poor tuning check_cables Check cables and connections check_spectrometer->check_cables No signal end_good Good S/N check_parameters->end_good Parameters OK optimize_params Optimize pulse lengths, delays, and number of scans check_parameters->optimize_params Suboptimal parameters repack_sample->check_sample Re-evaluate sample_ok Sample OK tune_probe->check_spectrometer Re-evaluate check_cables->check_spectrometer Re-evaluate spectrometer_ok Setup OK optimize_params->check_parameters Re-evaluate params_ok Parameters OK

Caption: A step-by-step workflow for troubleshooting low S/N.

Technical Support Center: Improving the Stability of DPPC-d71 Proteoliposomes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address common stability issues encountered when working with proteoliposomes containing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d71).

Frequently Asked Questions (FAQs)

Q1: What is the main cause of instability in DPPC proteoliposomes?

The primary driver of instability in DPPC-based liposomes is their physical state relative to the experimental temperature. DPPC has a main phase transition temperature (Tₘ) of approximately 41-42°C[1][2]. Below this temperature, the lipid bilayer is in a rigid gel state. When stored or handled below the Tₘ, DPPC liposomes can be more prone to aggregation and fusion[3]. Furthermore, leakage of encapsulated contents is often highest near the phase transition temperature[4].

Q2: How does cholesterol concentration impact the stability of my DPPC proteoliposomes?

Cholesterol is a critical component for modulating the stability of phospholipid bilayers.

  • Increases Stability: Cholesterol inserts into the DPPC bilayer, increasing the packing density of the lipids and reducing the permeability of the membrane[5]. This leads to better drug retention and overall vesicle stability. A lipid-to-cholesterol molar ratio of 70:30 (or 2:1) has been identified as highly effective for creating stable formulations that ensure controlled and reproducible drug release.

  • Decreases Stability at Low Concentrations: Paradoxically, very low concentrations of cholesterol (e.g., 5-8%) can disrupt the bilayer's ripple structure, forming defects that decrease stability and increase leakage.

  • Affects Vesicle Size: The addition of cholesterol often leads to an increase in the size of the liposomes.

Q3: What is the optimal pH for storing and working with DPPC proteoliposomes?

The pH of the buffer solution significantly impacts vesicle stability.

  • Optimal Range: A pH range of 7.0-7.4 is generally recommended for neutral liposome (B1194612) formulations like those made with DPPC.

  • Acidic pH: Low pH (e.g., below 4) can lead to the protonation of the anionic phosphate (B84403) group on the phospholipid head, which reduces the surface charge (zeta potential) and electrostatic repulsion between vesicles. This can cause the liposomes to coalesce into larger aggregates. Studies have shown that stability can decrease by as much as 50% in acidic conditions.

  • Alkaline pH: A moderate increase in pH (e.g., up to 9.0) generally has a less significant effect on the stability of DPPC liposomes.

Q4: How does temperature affect the stability and leakage of DPPC liposomes?

Temperature is a crucial factor due to DPPC's phase transition temperature (Tₘ ≈ 41°C).

  • Storage Temperature: Storing liposomes at 4°C can slow down lipid hydrolysis and is generally preferred for long-term stability.

  • Leakage: DPPC liposomes are significantly less stable and show higher leakage at temperatures closer to physiological temperature (37°C) compared to refrigerated storage (4°C). One study observed that at 37°C, significant drug retention loss occurred after 24 hours, whereas at 4°C, this occurred after only 3 hours, though the overall retention was higher initially at 4°C. Liposomes made from lipids with higher phase transition temperatures, like DSPC (Tₘ ≈ 55°C), are generally more stable at 37°C than DPPC liposomes.

Q5: My proteoliposomes are aggregating. How can I prevent this?

Aggregation is a common issue resulting from insufficient repulsive forces between vesicles. A highly effective solution is to incorporate lipids modified with polyethylene (B3416737) glycol (PEG). These PEGylated lipids create a protective hydrophilic layer on the surface of the liposome, providing a steric barrier that physically hinders vesicles from getting close enough to aggregate. This is particularly useful during protein conjugation procedures, which can otherwise induce significant aggregation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Visible Aggregation or Precipitation Immediately After Preparation 1. Incorrect Processing Temperature: Extrusion or sonication was performed below the phase transition temperature (Tₘ) of DPPC (~41°C). This can form unstable, irregular structures prone to aggregation.1. Temperature Control: Ensure all processing steps, especially hydration and extrusion, are conducted at a temperature well above the Tₘ of DPPC (e.g., 50-60°C).
2. High Lipid Concentration: The concentration of lipids is too high, increasing the frequency of vesicle collisions and the likelihood of aggregation.2. Reduce Concentration: Prepare the liposomes at a lower total lipid concentration.
3. Suboptimal Buffer Conditions: The pH of the buffer is too low (acidic) or the ionic strength is too high, reducing electrostatic repulsion between vesicles.3. Optimize Buffer: Use a buffer with a pH between 7.0 and 7.4. If aggregation persists, consider reducing the salt concentration of the buffer.
Proteoliposomes Aggregate Over Time During Storage 1. Long-Term Instability: The formulation lacks components that enhance long-term stability. Vesicles can slowly fuse or aggregate over days.1. Incorporate Cholesterol: Add cholesterol to the lipid formulation at a molar ratio of approximately 70:30 (DPPC:Cholesterol) to increase bilayer rigidity and stability.
2. Lipid Hydrolysis: Phospholipids are slowly degrading into lysolipids and free fatty acids, which can alter membrane properties and induce fusion.2. Incorporate PEG-Lipids: Include 2-5 mol% of a PEG-modified lipid (e.g., DSPE-PEG2000) in your formulation to provide steric stabilization and prevent aggregation.
3. Cold Storage: Store the proteoliposome suspension at 4°C to slow the rate of chemical degradation.
Low Protein Incorporation Efficiency 1. Steric Hindrance: If using PEG-lipids to prevent aggregation, a high density or long chain length of PEG can sterically hinder the protein from accessing the liposome surface or inserting into the bilayer.1. Balance PEGylation: Optimize the concentration and chain length of the PEG-lipid. A balance must be struck between preventing aggregation and allowing for efficient protein coupling. For example, 2 mol% of PEG2000 or 0.8 mol% of PEG5000 have been shown to be effective starting points.
High Leakage of Encapsulated Material 1. Membrane Permeability: The liposome bilayer is too fluid or contains defects, especially at temperatures near the Tₘ.1. Add Cholesterol: Incorporate cholesterol (30 mol%) to decrease membrane permeability.
2. Unstable Formulation: The lipid composition is not optimized for stability at the experimental temperature.2. Consider Higher Tₘ Lipids: If experiments must be conducted at or above 37°C, consider mixing DPPC with a lipid that has a higher Tₘ, such as DSPC, to create a more stable bilayer.

Data Summary

Table 1: Stability of DPPC Liposomes (Containing 21% Cholesterol) in PBS Buffer

TemperatureTimePercent Inulin Retention (Mean ± SEM)Stability Notes
4°C 3 hours62.1% ± 8.2%First time point showing a significant drop in retention.
48 hoursMaintained plateau after initial dropMore stable than at 37°C over the initial period.
37°C 24 hours60.8% ± 8.9%First time point showing a significant drop in retention.
48 hoursMaintained plateau after initial dropLess stable than DSPC liposomes but more stable than DMPC liposomes at this temperature.

Table 2: Effect of Cholesterol on Liposome Properties

Lipid Composition (Molar Ratio)Effect on Vesicle SizeEffect on Encapsulation Efficiency (%EE) & Retention
POPC/Cholesterol (Increasing Cholesterol)Size increases with higher cholesterol content.Lower initial %EE but significantly better drug retention over time.
DPPC/Cholesterol (70:30)More ordered and stable structure compared to pure lipid.High %EE (e.g., 90% for Atenolol) and reproducible, controlled release.
DPPC/Cholesterol (60:40 or 50:50)Larger size than 70:30 formulations.Lower %EE for hydrophilic drugs due to competition for space at the bilayer headgroup region.

Key Experimental Protocols

Protocol 1: Preparation of Proteoliposomes by Thin-Film Hydration and Extrusion

This method produces unilamellar vesicles with a controlled and relatively uniform size distribution.

  • Lipid Film Formation:

    • Dissolve this compound, cholesterol, and any other lipid components (e.g., DSPE-PEG2000) in chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid Tₘ (e.g., 50-60°C) to create a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2-4 hours to ensure complete removal of all residual organic solvent.

  • Hydration:

    • Hydrate the dried lipid film with an aqueous buffer (e.g., PBS, pH 7.4). Pre-warm the buffer to the same temperature used for film formation (50-60°C).

    • Gently agitate or vortex the flask to detach the lipid film, forming a suspension of multilamellar vesicles (MLVs). The suspension will appear milky.

  • Protein Reconstitution:

    • The method for protein incorporation depends on the protein. It may be added directly to the hydration buffer or, if detergent-solubilized, mixed with the pre-formed liposomes followed by detergent removal (e.g., via dialysis or Bio-Beads).

  • Size Reduction by Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Ensure the extruder is pre-heated to above the Tₘ (50-60°C).

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process converts the MLVs into large unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.

  • Purification:

    • Remove any unincorporated protein and non-encapsulated material using size exclusion chromatography or dialysis.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter and size distribution of the proteoliposome population.

  • Sample Preparation: Dilute a small aliquot of the proteoliposome suspension in the same buffer used for hydration to a suitable concentration for DLS analysis (to avoid multiple scattering effects).

  • Instrument Setup: Equilibrate the DLS instrument's measurement chamber to the desired temperature.

  • Measurement: Place the cuvette in the instrument and allow it to equilibrate for several minutes.

  • Data Acquisition: Perform multiple measurements to ensure reproducibility.

  • Analysis: Analyze the correlation function to obtain the average particle size (Z-average diameter) and the polydispersity index (PDI). A PDI value below 0.2 indicates a relatively monodisperse (uniform) population.

Visualizations

TroubleshootingWorkflow problem problem cause cause solution solution start Start: Proteoliposome Aggregation Observed q1 When does it occur? start->q1 c1 Incorrect Processing Temperature (< Tₘ) q1->c1 Immediately c4 Lipid Hydrolysis / Inherent Instability q1->c4 Over Time c2 High Lipid Concentration s1 Process Above Tₘ (e.g., 50-60°C) c1->s1 c3 Suboptimal Buffer (pH / Ionic Strength) s2 Lower Lipid Concentration c2->s2 s3 Use pH 7.0-7.4 Buffer Reduce Salt Conc. c3->s3 c5 Lack of Steric Repulsion s4 Add Cholesterol (30 mol%) c4->s4 s5 Incorporate PEG-Lipid (2-5 mol%) c5->s5 s6 Store at 4°C

Caption: Troubleshooting workflow for proteoliposome aggregation.

StabilityFactors center Proteoliposome Stability f1 Compositional Factors center->f1 f2 Environmental Factors center->f2 f3 Procedural Factors center->f3 sf1a Cholesterol Content (Optimal ~30%) f1->sf1a sf1b PEG-Lipid Content (Steric Hindrance) f1->sf1b sf1c Lipid Acyl Chain (DPPC vs DSPC) f1->sf1c sf2a Temperature (Relative to Tₘ) f2->sf2a sf2b Buffer pH (Optimal 7.0-7.4) f2->sf2b sf2c Ionic Strength f2->sf2c sf3a Preparation Method (Film Hydration) f3->sf3a sf3b Processing Temp (Must be > Tₘ) f3->sf3b

Caption: Key factors influencing DPPC proteoliposome stability.

ExperimentalWorkflow step step process process qc qc output output a 1. Lipid Mixing (DPPC, Chol, etc in Chloroform) b 2. Thin Film Hydration (Buffer, >Tₘ) a->b c 3. Protein Reconstitution b->c d 4. Extrusion (100 nm, >Tₘ) c->d e 5. Purification (e.g., SEC) d->e f Characterization e->f g Stable Proteoliposomes f->g Pass qc1 Size (DLS) f->qc1 qc2 Stability Assay (Leakage) f->qc2 qc3 Protein Activity f->qc3

References

Technical Support Center: Perdeuterated Lipids in Biophysical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with perdeuterated lipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during biophysical studies.

Section 1: FAQs on the Biophysical Effects of Perdeuteration

This section addresses common questions regarding the fundamental impact of isotopic substitution on lipid properties.

Q1: How does perdeuteration affect the phase transition temperature (Tm) of lipids?

A1: Perdeuteration, particularly of the acyl chains, generally leads to a decrease in the main phase transition temperature (Tm) of phospholipids. This is a critical consideration when designing experiments that are sensitive to the lipid phase state. For saturated lipids, the gel-to-fluid phase transition temperature is typically 4-5 °C lower for lipids with deuterated chains compared to their protiated (hydrogenous) counterparts[1][2]. This effect is attributed to the slightly shorter and more flexible nature of C-D bonds compared to C-H bonds, which alters the intermolecular van der Waals forces.

Q2: Does deuteration alter the physical structure of a lipid bilayer?

A2: Yes, deuteration can induce small but significant changes in the structural parameters of a lipid bilayer. Studies have shown that deuterating the acyl chains can cause a reduction in the lamellar repeat spacing and overall bilayer thickness[1]. Conversely, deuterating the headgroup can lead to an increase in these parameters[1]. These subtle structural modifications should be taken into account, especially when interpreting high-resolution data from techniques like neutron scattering and X-ray scattering[1][3].

Q3: Can using a mixture of deuterated and non-deuterated lipids lead to phase separation?

A3: Yes, there is evidence that even subtle structural differences between deuterated and non-deuterated lipids can be sufficient to induce phase separation in mixed monolayers and bilayers[4]. This is an important consideration for studies assuming a homogeneously mixed system. Techniques like Tip-Enhanced Raman Spectroscopy (TERS) have been used to visualize the partial segregation of domains rich in deuterated and non-deuterated lipids[4].

Section 2: Troubleshooting Guide for Synthesis, Purity, and Stability

This section provides guidance on common issues related to the production, characterization, and maintenance of perdeuterated lipids.

Q4: What are the common challenges in synthesizing perdeuterated lipids?

A4: The synthesis of perdeuterated lipids can be challenging, particularly for those with unsaturated acyl chains[5][6][7][8].

  • Chemical Synthesis: While offering control over the final product, chemical synthesis routes can be lengthy and complex, sometimes resulting in lower yields and the presence of impurities[7]. Achieving high levels of deuteration (e.g., >98%) often requires multiple rounds of H/D exchange reactions[7].

  • Biological Production: An alternative is to culture microorganisms, such as the yeast Pichia pastoris, in a deuterated medium and then extract the lipids[3][5][6][8]. While this is effective for producing complex and unsaturated deuterated lipids, a key challenge is that the lipid composition of the organism can be altered by the deuterated growth environment. For instance, yeast grown in a deuterated medium may exhibit a modified fatty acid unsaturation level[5][6][8].

Q5: How can I assess the purity of my perdeuterated lipid sample?

A5: Ensuring the chemical and isotopic purity of perdeuterated lipids is crucial for accurate data interpretation. A combination of techniques is often employed:

  • Mass Spectrometry (MS): MS is essential for determining the extent of deuteration and identifying potential chemical impurities[9]. Techniques like gas chromatography-mass spectrometry (GC-MS) can be used to analyze the fatty acid composition[5][6][8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for confirming the chemical structure and assessing purity[10]. It can help identify and quantify impurities, including regioisomers that may form during synthesis[11].

A common issue is the presence of partially deuterated species or protiated contaminants. It is important to quantify these, as they will affect calculations for techniques like neutron scattering, where the scattering length density (SLD) is a critical parameter[11].

Troubleshooting Purity Issues

IssuePotential CauseRecommended Action
Incomplete Deuteration Insufficient H/D exchange reactions during chemical synthesis.Increase the number of exchange cycles or optimize reaction conditions (catalyst, temperature)[7].
Chemical Impurities Side reactions during synthesis; degradation during storage.Purify the sample using chromatography (e.g., HPLC). Analyze by MS and NMR to identify the impurity[11].
Altered Lipid Composition (Biological Production) Metabolic adaptation of the organism to the deuterated medium.Optimize growth conditions (e.g., temperature) to minimize alterations. Thoroughly characterize the lipid extract using GC-MS to determine the exact composition[5].

Q6: What are the best practices for storing and handling perdeuterated lipids to ensure their stability?

A6: Proper storage and handling are critical to prevent degradation of perdeuterated lipids, which can lead to experimental artifacts.

  • Storage Temperature: Deuterated lipid standards should be stored at or below -16°C to ensure long-term stability[12]. For lipids dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended[12].

  • Preventing Oxidation and Hydrolysis: Unsaturated lipids are particularly susceptible to oxidation. It is best to store them dissolved in an appropriate organic solvent under an inert atmosphere (e.g., argon or nitrogen) and protected from light[13]. Avoid storing lipids as a dry powder for extended periods, as this can make them more prone to oxidation and hydrolysis[12][13].

  • Solvent Choice: Use high-purity organic solvents. Ensure the chosen solvent is appropriate for the specific lipid class and the downstream application[12].

  • Handling: Use glass containers with Teflon-lined caps (B75204) for storage and glass or stainless steel pipettes for transferring organic solutions to avoid contamination[12]. Minimize freeze-thaw cycles[12].

Section 3: Technique-Specific Troubleshooting

This section focuses on challenges that may arise when using perdeuterated lipids in specific biophysical techniques.

Neutron Scattering

Q7: My neutron scattering data from a deuterated lipid system is difficult to interpret. What could be the issue?

A7: While perdeuteration is a powerful tool for contrast variation in neutron scattering, assuming that deuterated and protiated lipids are perfectly interchangeable can lead to interpretation errors[3][14][15][16][17].

Troubleshooting Neutron Scattering Data

IssuePotential CauseRecommended Action
Inaccurate Scattering Length Density (SLD) Calculation Incomplete deuteration or presence of protiated impurities.Quantify the exact degree of deuteration and purity of your lipid sample using mass spectrometry and NMR to calculate a more accurate SLD[11].
Unexpected Structural Differences The inherent structural changes induced by deuteration (e.g., altered bilayer thickness).Perform control experiments using both protiated and deuterated lipids under the same conditions to quantify the structural differences. Incorporate these differences into your data modeling[1].
Phase Separation in Mixed Systems Deuteration-induced segregation of lipid domains.Use complementary techniques (e.g., fluorescence microscopy, TERS) to check for phase separation. If present, your model for the neutron scattering data will need to account for multiple domains[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy

Q8: I am observing unexpected peak broadening or shifts in my NMR spectra of samples containing deuterated lipids. Why might this be?

A8: In NMR, deuterated lipids are invaluable for both solution and solid-state studies[18][19][20][21][22]. However, issues can arise from the properties of the lipids themselves or their interaction with other molecules.

Troubleshooting NMR Spectra

IssuePotential CauseRecommended Action
Overlapping Signals in ¹H NMR Residual proton signals in the deuterated lipid or solvent.Use highly deuterated lipids and solvents (e.g., >99.9% D). Check the supplier's specifications for isotopic purity[20].
Altered Dynamics in ²H Solid-State NMR The dynamic behavior of deuterated lipids can differ from their protiated counterparts.Be aware that deuteration can have a small impact on the phase behavior and dynamics of lipid bilayers. This should be considered when interpreting order parameters and relaxation data[2][23].
Sample Heterogeneity Incomplete solubilization of lipids; presence of different lipid phases.Ensure complete solubilization, possibly with gentle warming or sonication. For solid-state NMR, ensure proper sample hydration and equilibration. The presence of multiple phases will result in a superposition of spectra[21].
Mass Spectrometry

Q9: I am seeing unexpected peaks in my mass spectra when analyzing deuterated lipids. Are these impurities?

A9: While they could be impurities, a common issue in mass spectrometry-based lipidomics is the generation of in-source fragmentation (ISF) artifacts[24][25][26]. These are fragment ions that are formed in the ion source of the mass spectrometer and can be mistaken for endogenous lipid species.

Troubleshooting Mass Spectrometry Data

IssuePotential CauseRecommended Action
Unexpected Peaks at Lower m/z In-source fragmentation (ISF) of the parent lipid molecule.Optimize ion source parameters (e.g., spray voltage, temperature) to minimize fragmentation. Analyze a pure standard of your deuterated lipid to identify its characteristic fragmentation pattern[25][26].
Multiple Adducts Formation of various adducts (e.g., [M+Na]⁺, [M+NH₄]⁺) during ionization.This is common in lipid analysis. Be aware that the relative abundance of different adducts can vary. For quantification, it may be necessary to sum the intensities of all adducts for a given lipid species[24].
Isotopic Overlap Overlap of the isotopic distribution of one lipid species with the monoisotopic peak of another.Use high-resolution mass spectrometry to resolve these peaks. Data processing software can also help to deconvolve overlapping isotopic patterns[27].

Experimental Protocols and Visualizations

Experimental Protocol: Assessing Lipid Purity by GC-MS
  • Sample Preparation: Transesterify the deuterated lipid sample to fatty acid methyl esters (FAMEs) by incubating with methanolic HCl or a similar reagent.

  • Extraction: Extract the FAMEs into an organic solvent like hexane.

  • GC Separation: Inject the extracted FAMEs onto a gas chromatograph equipped with a suitable capillary column for fatty acid analysis.

  • MS Detection: Analyze the eluting peaks with a mass spectrometer to identify the FAMEs based on their mass spectra and retention times.

  • Data Analysis: Quantify the relative amounts of different fatty acids to determine the composition and identify any contaminants.

Visualizations

experimental_workflow Experimental Workflow: Purity Assessment of Perdeuterated Lipids cluster_synthesis Lipid Source cluster_analysis Purity Analysis cluster_result Outcome cluster_action Action synthesis Chemical Synthesis or Biological Production ms Mass Spectrometry (Determine Deuteration Level) synthesis->ms nmr NMR Spectroscopy (Confirm Structure & Purity) synthesis->nmr gcms GC-MS (Assess Fatty Acid Composition) synthesis->gcms pure Pure Deuterated Lipid (>98% Isotopic & Chemical Purity) ms->pure Meets Criteria impure Impure Sample ms->impure Fails Criteria nmr->pure nmr->impure gcms->pure gcms->impure purify Further Purification (e.g., HPLC) impure->purify purify->ms troubleshooting_logic Troubleshooting Unexpected Mass Spectrometry Peaks start Unexpected Peak in Mass Spectrum q1 Does the m/z correspond to a known in-source fragment? start->q1 a1_yes Likely an ISF Artifact. Optimize source conditions. q1->a1_yes Yes q2 Does the m/z correspond to a common adduct ([M+Na]⁺, etc.)? q1->q2 No a2_yes Likely an Adduct. Account for in quantification. q2->a2_yes Yes a3_no Potentially a Contaminant. Check purity of starting material. q2->a3_no No

References

Technical Support Center: DPPC-d71 Liposome Preparation by Sonication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with the sonication of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71 (DPPC-d71) to form liposomes. The principles and data presented are based on studies of non-deuterated DPPC, which is expected to behave similarly to its deuterated counterpart during the mechanical process of sonication.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of increasing sonication time on the size of my this compound liposomes?

Increasing sonication time generally leads to a significant reduction in the average diameter of liposomes and a narrowing of the size distribution, reflected by a lower Polydispersity Index (PDI).[1][2] Initially, even short periods of sonication can break down large, multilamellar vesicles (MLVs) into smaller vesicles.[3] As sonication continues, the size will continue to decrease until a lower limit is reached, typically around 20-50 nm for small unilamellar vesicles (SUVs).[4]

Q2: Is it possible to sonicate for too long? What are the negative consequences?

Yes, prolonged sonication can have detrimental effects. After a certain point, there is no significant additional decrease in liposome (B1194612) size.[2] More importantly, extended sonication can lead to the degradation of the phospholipids (B1166683) through the formation of free radicals and can also cause the release of titanium particles from the sonicator probe tip, which can contaminate your sample. It is also important to control the temperature during sonication, as excessive heat can alter the properties of the lipid membrane.

Q3: My liposome size distribution is bimodal after sonication. What could be the cause?

Bimodal size distributions can occur, especially with milder or shorter sonication times. This may represent a mixture of larger, not fully processed liposomes and a population of smaller, sonicated vesicles. To address this, you can try incrementally increasing the sonication time or the power intensity. It is also crucial to ensure the sonicator probe is properly immersed in the sample to ensure even energy distribution.

Q4: What is a typical Polydispersity Index (PDI) I should aim for?

A PDI value below 0.2 is generally considered acceptable for a homogenous population of liposomes. For many applications, a PDI of 0.1 or lower is ideal. The PDI should decrease with increased sonication time, indicating a more uniform size distribution.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Large Mean Liposome Diameter (>200 nm) Insufficient sonication time or power. Inefficient energy transfer to the sample. High lipid concentration.Increase the total sonication time. Ensure the sonicator probe is properly submerged. Consider diluting the lipid suspension.
High Polydispersity Index (PDI > 0.3) Non-uniform sonication. Presence of multilamellar vesicles (MLVs). Aggregation of liposomes.Use pulsed sonication with rest periods to ensure proper mixing. Increase total sonication time. Check the zeta potential; low surface charge can lead to aggregation.
Liposome size does not decrease with further sonication The lower size limit for the specific lipid and sonication parameters has been reached.Further size reduction may require other techniques like extrusion. Be aware that a saturation point exists for size reduction by sonication.
Sample appears cloudy or contains visible aggregates after centrifugation Incomplete removal of titanium particles from the probe tip. Presence of unincorporated lipid. Liposome instability.Centrifuge the sample after sonication to pellet titanium particles and large lipid aggregates. Ensure the lipid was fully hydrated before sonication.
Change in sample color (e.g., yellowing) Lipid degradation due to excessive sonication and overheating.Reduce sonication intensity or total time. Use a pulsed sonication protocol with cooling periods (e.g., placing the sample in an ice bath).

Experimental Protocols

Preparation of this compound Liposomes via Probe-Tip Sonication

This protocol is adapted from established methods for preparing DPPC liposomes.

Materials:

  • This compound lipid powder

  • Hydration buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4), filtered through a 0.2 µm filter.

  • Glass vial

  • Probe-tip sonicator

  • Vortex mixer

  • Microcentrifuge

Methodology:

  • Lipid Hydration:

    • Weigh the desired amount of this compound powder and transfer it to a clean glass vial.

    • Add the appropriate volume of hydration buffer to achieve the target lipid concentration (e.g., 25 mg/mL).

    • Vortex the mixture vigorously to hydrate (B1144303) the lipid, which will result in a milky white suspension of multilamellar vesicles (MLVs).

  • Sonication:

    • Immerse the tip of the sonicator probe into the lipid suspension, ensuring it does not touch the sides or bottom of the vial.

    • Set the sonicator to a pulsed mode (e.g., 20% duty cycle with a 2-second pulse followed by a 5-second rest) to prevent overheating.

    • Sonicate the sample for a specific duration. The total sonication time can be varied to achieve the desired liposome size (e.g., cycles of 2-8 minutes for a total of 6 to 36 minutes). It is advisable to keep the sample on ice during sonication to dissipate heat.

  • Post-Sonication Processing:

    • After sonication, the solution should appear more translucent.

    • Centrifuge the liposome solution at approximately 10,000 x g for 3-5 minutes to pellet any titanium particles shed from the probe tip and any remaining large lipid aggregates.

    • Carefully transfer the supernatant containing the liposomes to a clean tube.

  • Characterization:

    • Determine the liposome size distribution (mean diameter and PDI) using Dynamic Light Scattering (DLS).

    • Store the liposomes at 4°C. For long-term storage, stability should be assessed.

Data Presentation

The following table provides an illustrative example of the expected trend in liposome size and PDI as a function of sonication time for DPPC liposomes. Actual results may vary based on specific experimental conditions such as lipid concentration, buffer composition, and sonicator model and settings.

Sonication Time (minutes)Mean Diameter (nm)Polydispersity Index (PDI)
0 (Pre-sonication)>1000>0.5
5~150~0.3
10~100~0.2
20~70~0.15
30~50~0.1

This data is representative and intended for illustrative purposes. Studies have shown that with extended sonication, the average diameter decreases and the size distribution becomes narrower.

Experimental Workflow

LiposomePreparationWorkflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis & Storage weigh Weigh this compound hydrate Hydrate with Buffer & Vortex weigh->hydrate sonicate Probe-Tip Sonication (Pulsed, with Cooling) hydrate->sonicate centrifuge Centrifuge to Remove Debris sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dls Dynamic Light Scattering (DLS) (Size & PDI Analysis) supernatant->dls store Store at 4°C dls->store

Caption: Workflow for this compound liposome preparation and characterization.

References

Technical Support Center: Minimizing Sample Degradation for Long-Term DPPC-d71 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing sample degradation during long-term experiments involving 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d71). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound, similar to its non-deuterated counterpart, are hydrolysis and oxidation.

  • Hydrolysis: This is the cleavage of the ester bonds at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, leading to the formation of lysophosphatidylcholine (B164491) and free fatty acids.[1][2][3] This process is accelerated in aqueous solutions, particularly at non-neutral pH.[3]

  • Oxidation: While DPPC is a saturated phospholipid and thus less susceptible to oxidation than unsaturated lipids, oxidation can still occur, particularly at the phosphocholine (B91661) headgroup when exposed to reactive oxygen species.[4][5]

Q2: How does deuteration of the acyl chains affect the stability of DPPC?

A2: Deuteration of the acyl chains in DPPC can influence its physical properties, which may indirectly affect its stability. Studies have shown that lipids with deuterated chains have a lower gel-to-liquid crystalline phase transition temperature by approximately 4.3 ± 0.1 °C compared to their non-deuterated counterparts.[6][7][8][9] This suggests that deuterated lipids have a less ordered or more fluid gel phase.[6][7] While direct comparisons of degradation rates are limited, this altered physical state could potentially influence susceptibility to hydrolysis or enzymatic degradation.

Q3: What are the best practices for long-term storage of this compound?

A3: To ensure long-term stability, this compound should be stored under conditions that minimize hydrolysis and oxidation.

  • As a dry powder: this compound is relatively stable as a powder and should be stored in a glass container with a Teflon-lined closure at ≤ -16°C.[10]

  • In an organic solvent: For solutions, use a suitable organic solvent like chloroform (B151607) or ethanol (B145695) and store in a glass container with a Teflon-lined cap at -20°C ± 4°C.[10] It is recommended to overlay the solution with an inert gas such as argon or nitrogen to prevent oxidation.[10] Avoid storing organic solutions in plastic containers as plasticizers can leach into the solvent.[10]

Q4: Can I store this compound in an aqueous suspension for long-term experiments?

A4: Long-term storage of phospholipids (B1166683) in aqueous suspensions is generally not recommended due to the risk of hydrolysis.[3][10] If your experiment requires a pre-formed liposome (B1194612) suspension, it is best to prepare it fresh and use it within a short timeframe. For long-term studies, storing the lipid as a dry powder or in an organic solvent and preparing the aqueous dispersion shortly before the experiment is the preferred method.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks or mass shifts in mass spectrometry analysis. Sample contamination from storage containers or handling equipment.Always use glass containers with Teflon-lined caps (B75204) for organic solutions. Use glass or stainless steel pipettes for transferring organic solutions. Ensure all glassware is scrupulously clean.
Chemical degradation (hydrolysis or oxidation).Prepare samples fresh whenever possible. Store stock solutions under an inert atmosphere (argon or nitrogen) at -20°C. Minimize exposure to light and elevated temperatures. For aqueous samples, use a buffer at a neutral pH (around 6.5-7.4) to minimize hydrolysis.[3]
Changes in liposome size distribution or lamellarity over time. Liposome fusion or aggregation.Ensure the ionic strength and pH of the buffer are optimized and stable. Store liposome preparations at a temperature below the phase transition temperature of this compound. Note that the phase transition temperature of deuterated DPPC is lower than that of non-deuterated DPPC.[6][9]
Hydrolysis of phospholipids leading to the formation of lysolipids and fatty acids, which can alter membrane structure.[3]Minimize the duration of experiments in aqueous solutions. Analyze samples at regular intervals to monitor for degradation products.
Inconsistent results in biophysical assays (e.g., DSC, fluorescence spectroscopy). Sample degradation leading to altered membrane properties.Confirm the purity of the this compound stock before each experiment using an appropriate analytical technique (e.g., TLC, mass spectrometry).
Incomplete or improper sample preparation.Follow a validated and consistent protocol for liposome preparation. Ensure complete removal of organic solvents.

Quantitative Data Summary

Table 1: Phase Transition Temperatures of Deuterated vs. Non-deuterated Phospholipids

PhospholipidPhase Transition Temperature (Tm) of Non-deuterated (°C)Phase Transition Temperature (Tm) of Deuterated (°C)Difference in Tm (°C)Reference(s)
Dipalmitoylphosphatidylcholine (DPPC)~41.4~36.4 - 38.4~3-5[6][7][9]
Distearoylphosphatidylcholine (DSPC)~55~50 - 52~3-5[6][7][9]
Dimyristoylphosphatidylcholine (DMPC)~24~19 - 21~3-5[6][7][9]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes for Long-Term Studies

This protocol is adapted from standard liposome preparation methods with special considerations for minimizing degradation.

Materials:

  • This compound powder

  • Chloroform or a 2:1 chloroform:methanol mixture

  • Hydration buffer (e.g., HEPES, PBS), degassed

  • Glass vials with Teflon-lined caps

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Add the degassed hydration buffer to the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of this compound (e.g., ~45-50°C).

    • Gently swirl the flask to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs). Allow this to proceed for at least 1 hour.

  • Vesicle Sizing (Optional but Recommended):

    • For a more uniform size distribution, the MLV suspension can be sonicated in a bath sonicator or extruded.

    • Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate until the suspension becomes translucent. Monitor the temperature to avoid overheating.

    • Extrusion: Load the MLV suspension into an extruder and pass it through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times. This should be done at a temperature above the Tm of this compound.

  • Storage and Handling for Long-Term Experiments:

    • If the experiment is not immediate, it is best to store the lipid as a dried film under an inert atmosphere at -20°C.

    • For ongoing experiments, store the prepared liposome suspension at 4°C for short periods (up to a few days), but be aware that hydrolysis can occur.

    • Before each use, visually inspect the sample for any signs of aggregation or precipitation.

Visualizations

Experimental_Workflow Workflow for Preparing and Handling this compound Samples for Long-Term Experiments cluster_prep Sample Preparation cluster_storage Storage Options cluster_experiment Experiment cluster_analysis Analysis start Start: this compound Powder dissolve Dissolve in Organic Solvent start->dissolve film Create Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate with Degassed Buffer (Above Tm) film->hydrate size Vesicle Sizing (Extrusion/Sonication) hydrate->size store_film Long-Term: Store Lipid Film at -20°C (Under Inert Gas) size->store_film For delayed experiments store_lipo Short-Term: Store Liposome Suspension at 4°C size->store_lipo For immediate experiments store_film->hydrate Rehydrate before use run_exp Perform Long-Term Experiment store_lipo->run_exp analyze Analyze Sample Integrity (e.g., Mass Spectrometry, DLS) run_exp->analyze Periodically

Caption: Workflow for preparing and handling this compound samples.

Degradation_Pathway Primary Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation DPPC This compound (Intact Phospholipid) LysoPC Lyso-phosphatidylcholine DPPC->LysoPC + H2O (Ester Cleavage) FFA Deuterated Free Fatty Acid DPPC->FFA + H2O (Ester Cleavage) Oxidized_DPPC Oxidized DPPC Derivatives DPPC->Oxidized_DPPC + Reactive Oxygen Species

Caption: Primary degradation pathways for this compound.

References

Technical Support Center: Refining Data Analysis for Neutron Scattering of DPPC-d71 Membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with neutron scattering of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) membranes, particularly with tail-deuterated DPPC (DPPC-d71).

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of neutron scattering data from this compound membrane experiments.

Issue ID Problem Description Possible Causes Suggested Solutions
DPPC-TS-001 High Incoherent Background in Scattering Data High concentration of hydrogen atoms in the sample, leading to a large, flat background that can obscure the coherent scattering signal.[1][2]1. Utilize D₂O as the solvent: Replace H₂O with D₂O to minimize the incoherent scattering from the solvent.[1] 2. Optimize H₂O/D₂O ratio: For contrast variation experiments, ensure precise matching of the H₂O/D₂O ratio in the sample and the background buffer to accurately subtract the incoherent background.[3] 3. Employ deuterated lipids: Use tail-deuterated (d-DPPC) or fully deuterated lipids to reduce the incoherent contribution from the lipid molecules themselves.[3] 4. Data Correction: During data analysis, fit and subtract a constant background term to account for the residual incoherent scattering.
DPPC-TS-002 Difficulty in Distinguishing Lipid Domains in Phase-Separated Membranes Insufficient scattering contrast between different lipid domains (e.g., liquid-ordered and liquid-disordered phases).1. Selective Deuteration: Use a mixture of deuterated and protiated lipids to create contrast between domains. For example, in a DPPC/DOPC mixture, using d-DPPC will highlight the DPPC-rich domains. 2. Contrast Variation: Perform measurements at different D₂O/H₂O solvent ratios to selectively highlight or match out the scattering from different components. 3. Advanced Modeling: Utilize unrestricted shape models (e.g., MONSA) in data analysis to fit complex domain structures that may not conform to simple geometries like circles or stripes.
DPPC-TS-003 Poor Fit of the Vesicle Form Factor to the Experimental Data The model used for data fitting does not accurately represent the physical structure of the vesicles in the sample (e.g., unilamellar vs. multilamellar, symmetric vs. asymmetric).1. Verify Vesicle Lamellarity: Use techniques like cryo-TEM to confirm the unilamellar nature of the prepared vesicles. The presence of multilamellar vesicles can introduce Bragg peaks that are not accounted for in a unilamellar vesicle model. 2. Use an Asymmetric Bilayer Model: If the inner and outer leaflets of the vesicle are expected to be different (e.g., due to curvature stress or asymmetric lipid composition), employ an asymmetric scattering density profile model for fitting. 3. Account for Polydispersity: Incorporate a distribution of vesicle sizes into the fitting model to account for sample polydispersity, which can smear out features in the scattering curve.
DPPC-TS-004 Inaccurate Determination of Bilayer Thickness Incorrect background subtraction, poor data quality at high Q, or using a model that doesn't account for inter-bilayer water layers in multilamellar systems.1. Accurate Background Subtraction: Ensure proper subtraction of the empty cell and solvent scattering. Inaccurate subtraction can distort the high-Q region of the data, which is sensitive to bilayer thickness. 2. Joint SAXS/SANS Analysis: Combine Small-Angle X-ray Scattering (SAXS) and SANS data. SAXS is more sensitive to the electron-dense headgroups, providing strong constraints on the headgroup-to-headgroup distance. 3. Appropriate Modeling: For multilamellar vesicles, use a model that includes the thickness of the water layer between bilayers.
DPPC-TS-005 Ambiguity in Neutron Reflectometry (NR) Data Fitting The loss of phase information in NR measurements can lead to multiple, mathematically valid structural models that fit the data equally well.1. Multiple Contrast Measurements: Measure the sample using different isotopic contrasts (e.g., D₂O, H₂O, and silicon-matched water) to constrain the fitting model and resolve ambiguities. 2. Use of Known Parameters: Constrain fitting parameters with known values, such as the molecular volumes of the lipid components. 3. Co-refinement with other techniques: If possible, co-refine the NR data with data from other techniques like ellipsometry to provide additional constraints.

Frequently Asked Questions (FAQs)

1. What is the purpose of using deuterated DPPC (this compound) in neutron scattering experiments?

The primary purpose of using deuterated lipids like this compound is to manipulate the neutron scattering length density (SLD) of the lipid bilayer. Hydrogen (¹H) and deuterium (B1214612) (²H) have very different neutron scattering lengths (-3.74 fm and 6.67 fm, respectively). By selectively replacing hydrogen with deuterium in the acyl tails of DPPC, the SLD of the tail region is significantly altered. This allows for:

  • Contrast Enhancement: Creating a larger difference in SLD between the lipid tails and the solvent (often D₂O or H₂O), which enhances the scattering signal from the bilayer.

  • Contrast Matching: In lipid mixtures, using one deuterated and one protiated lipid species allows researchers to create contrast between lipid domains. It also enables contrast-matching experiments where the SLD of a specific component (e.g., the lipid tails) is matched to the solvent, effectively making that component "invisible" to neutrons and highlighting the structure of the remaining components.

  • Reduction of Incoherent Scattering: Hydrogen has a very large incoherent scattering cross-section, which contributes to a high, flat background in the data. Replacing hydrogen with deuterium significantly reduces this incoherent background, improving the signal-to-noise ratio of the coherent scattering that contains structural information.

2. How do I choose the right D₂O/H₂O ratio for my experiment?

The choice of D₂O/H₂O ratio depends on the specific goals of your experiment. The key is to calculate the Scattering Length Density (SLD) of your components (lipid headgroups, lipid tails, and any other molecules) and the solvent.

  • To maximize contrast for viewing the entire vesicle: Choose a solvent composition that has a large SLD difference with the average SLD of the vesicle. For a protiated vesicle, pure D₂O is often used.

  • To highlight the lipid tails: Use a solvent that matches the SLD of the lipid headgroups.

  • To study lipid domains in a mixed membrane (e.g., d-DPPC and h-DOPC): Use a solvent that matches the average SLD of the entire vesicle. This will minimize the overall vesicle form factor scattering and enhance the scattering signal arising from the in-plane SLD fluctuations due to domain formation.

3. What are the common models used to analyze SANS data from DPPC vesicles?

The choice of model depends on the sample's characteristics.

  • Unilamellar Vesicles (ULVs):

    • Slab Model: A simple model that represents the bilayer as a series of slabs (e.g., outer headgroup, hydrocarbon core, inner headgroup) with different SLDs. This model is computationally efficient but offers lower spatial resolution.

    • Scattering Density Profile (SDP) Model: A higher-resolution model that describes the continuous variation of SLD across the bilayer, often using Gaussian functions to represent the distribution of different molecular groups (e.g., phosphate, carbonyl, methyl). This model can provide more detailed structural information like the area per lipid and the thickness of different regions of the bilayer.

  • Multilamellar Vesicles (MLVs):

    • Broad Peak Model: Used to fit the characteristic Bragg peaks that arise from the periodic stacking of bilayers in MLVs. This can be used to determine the lamellar d-spacing.

4. How can I ensure my vesicle preparation is suitable for SANS/NR experiments?

  • For SANS: The most common preparation method for obtaining unilamellar vesicles (ULVs) is extrusion. After hydrating a lipid film, the resulting multilamellar vesicle suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This process disrupts the multilamellar structure and produces ULVs with a relatively uniform size distribution. It is crucial to verify the lamellarity, for instance with cryo-TEM, as residual multilamellar structures can complicate data analysis.

  • For NR: Supported lipid bilayers (SLBs) are often used. These can be formed by vesicle fusion onto a solid substrate, such as a silicon wafer. The substrate must be scrupulously clean to ensure uniform bilayer formation.

Quantitative Data Summary

The following tables summarize key parameters for DPPC membranes relevant to neutron scattering data analysis.

Table 1: Neutron Scattering Length Densities (SLDs) of Key Components.

ComponentChemical FormulaMolecular Volume (ų)Scattering Length (fm)SLD (10⁻⁶ Å⁻²)
DPPC (protiated)C₄₀H₈₀NO₈P~1230185.30.151
DPPC-d62 (tail deuterated)C₄₀H₁₈D₆₂NO₈P~12301145.89.315
D₂O (heavy water)D₂O30.319.146.32
H₂O (light water)H₂O30.3-1.68-0.55
Silicon (for NR)Si20.04.152.07

Note: Molecular volumes and SLDs can vary slightly with temperature and phase.

Table 2: Typical Structural Parameters for DPPC Bilayers.

ParameterGel Phase (~20-25°C)Fluid Phase (~50-60°C)Source
Bilayer Thickness (d_L)~48 - 54 Å~38 - 45 Å
Area per Lipid (A_L)~47 - 50 Ų~60 - 65 Ų
Hydrocarbon Core Thickness~29 - 35 Å~25 - 30 Å

Experimental Protocols

Protocol 1: Preparation of Unilamellar this compound Vesicles by Extrusion for SANS

  • Lipid Film Preparation:

    • Dissolve the desired amount of this compound powder in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • In a round-bottom flask, evaporate the solvent under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., a specific D₂O/H₂O mixture) by vortexing. The temperature of the buffer should be above the main phase transition temperature (Tₘ) of DPPC (~41°C) to ensure proper hydration. This will form a suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tₘ of DPPC.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 21 times). This process breaks down the MLVs into unilamellar vesicles (ULVs).

  • Sample Characterization (Optional but Recommended):

    • Use Dynamic Light Scattering (DLS) to determine the average hydrodynamic radius and polydispersity of the vesicle suspension.

    • Use cryo-Transmission Electron Microscopy (cryo-TEM) to visually confirm the presence of unilamellar vesicles.

Visualizations

Data Analysis Workflow

The following diagram illustrates a typical workflow for analyzing SANS data from lipid vesicle experiments.

SANS_Workflow raw_data Raw 2D SANS Data reduction Data Reduction (e.g., GRASP) raw_data->reduction bkg_sub Background & Empty Cell Subtraction reduction->bkg_sub oned_data 1D Scattering Curve (I(Q) vs. Q) fitting Model Fitting & Refinement oned_data->fitting model Select Structural Model (e.g., Slab, SDP) model->fitting results Structural Parameters (Thickness, Area/Lipid, etc.) fitting->results abs_scale Absolute Scaling bkg_sub->abs_scale abs_scale->oned_data

Caption: Workflow for SANS data analysis.

Logic of Contrast Variation

This diagram explains the principle of using different D₂O/H₂O ratios to highlight specific parts of a lipid bilayer.

Contrast_Variation cluster_solvent Solvent SLD cluster_bilayer Bilayer Component SLDs cluster_result Resulting Contrast Profile D2O 100% D₂O (High SLD) Result_D2O Tails are prominent D2O->Result_D2O Good contrast with tails Match_Head ~12% D₂O (Matches Head SLD) Result_Match Heads are 'invisible' Match_Head->Result_Match Contrast matches heads H2O 100% H₂O (Low SLD) Result_H2O Whole bilayer is prominent H2O->Result_H2O Good contrast with whole bilayer Bilayer Head (h-DPPC) Tail (d-DPPC) Head (h-DPPC)

Caption: Principle of neutron scattering contrast variation.

References

Technical Support Center: Overcoming Poor Incorporation of Peptides into DPPC-d71 Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with incorporating peptides into dipalmitoylphosphatidylcholine-d71 (DPPC-d71) bilayers.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor peptide incorporation into DPPC bilayers?

Poor incorporation is often a result of one or more of the following factors:

  • Peptide Properties: Highly hydrophilic or charged peptides may resist partitioning into the hydrophobic bilayer core. Conversely, very hydrophobic peptides can aggregate in aqueous solution before they have a chance to interact with the lipid vesicles.[1][2]

  • Lipid Bilayer Properties: The physical state of the DPPC bilayer is critical. DPPC has a relatively high phase transition temperature (Tₘ). Below this temperature, the bilayer is in a tightly packed gel state, which is highly resistant to peptide insertion.[3]

  • Experimental Method: The chosen method of reconstitution (e.g., thin-film hydration, detergent dialysis) may not be optimal for the specific peptide-lipid system.[4][5]

  • Peptide-to-Lipid Ratio: An excessively high peptide concentration can lead to aggregation and incomplete incorporation.

  • Hydrophobic Mismatch: A significant difference between the hydrophobic length of the peptide's transmembrane segment and the hydrophobic thickness of the bilayer can hinder stable incorporation.

Q2: How does the deuteration of DPPC (to this compound) affect peptide incorporation?

Deuteration of the lipid acyl chains can slightly alter the physical properties of the bilayer. Specifically, chain deuteration in saturated lipids like DPPC has been shown to lower the gel-to-liquid crystalline phase transition temperature (Tₘ) by approximately 4.3 ± 0.1 °C. This means a this compound bilayer will become fluid at a slightly lower temperature than its protiated counterpart. This can be advantageous, as performing incorporation at a lower temperature might better preserve peptide structure, but it must be accounted for in the experimental design. While the electrical barrier properties are largely unaffected, the dynamic behavior of deuterated lipids can differ from hydrogenous ones.

Q3: How critical is the physical state (gel vs. fluid) of the this compound bilayer during incorporation?

It is extremely critical. Peptides incorporate far more efficiently into bilayers in the fluid (liquid-crystalline) phase, where the lipid acyl chains are disordered and there is more free volume to accommodate the peptide. The gel phase presents a significant energetic barrier to insertion due to the tight packing of the lipid chains. Therefore, reconstitution protocols should always be performed at temperatures above the Tₘ of the this compound bilayer.

Q4: What role do electrostatic interactions play in peptide incorporation?

Electrostatic interactions are crucial, especially for charged peptides. The surface of a pure DPPC bilayer is zwitterionic and has a net neutral charge. However, the membrane dipole potential, which is positive in the membrane interior, can influence the orientation and binding affinity of peptides. For peptides with a net positive charge, attractive interactions with the phosphate (B84403) groups of the lipids can facilitate initial binding to the membrane surface, which is often a prerequisite for insertion. Conversely, unfavorable electrostatic interactions can repel the peptide from the bilayer. If necessary, the surface charge of the vesicles can be modified by including charged lipids like DPPS (negative) or stearylamine (positive) in the formulation.

Q5: How can I verify that my peptide has been successfully incorporated into the bilayer?

Several techniques can be used to confirm and quantify peptide incorporation:

  • Ultracentrifugation: Separate the vesicles (pellet) from the unincorporated peptide (supernatant) and quantify the peptide in each fraction.

  • Size-Exclusion Chromatography: Separate proteoliposomes from free peptide.

  • Spectroscopy (CD, Fluorescence): Changes in the circular dichroism or fluorescence spectrum of the peptide (e.g., from intrinsic tryptophan fluorescence) upon mixing with liposomes can indicate a change in environment from aqueous to hydrophobic, suggesting incorporation.

  • Quantification Assays: A Bicinchoninic Acid (BCA) assay can be used to determine the peptide concentration in the liposome (B1194612) fraction after separation from the free peptide. Note that lipids and detergents can interfere, so proper controls and sample preparation are essential.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: Low or No Detectable Peptide in the Bilayer

Possible Cause 1: Peptide Aggregation

  • Why it happens: Highly hydrophobic peptides tend to self-associate and aggregate in aqueous buffers, preventing them from interacting with the liposome surface.

  • Troubleshooting Steps:

    • Solubilize the Peptide: Dissolve the peptide in a small amount of organic solvent (e.g., TFE, HFIP, DMSO) before adding it to the lipid solution or buffer. Ensure the final concentration of the organic solvent is low enough not to disrupt the bilayer.

    • Use Detergents: Co-solubilize the peptide and lipids with a mild detergent like DDM, Triton X-100, or octyl glucoside. The peptide-lipid-detergent mixed micelles can then be used to form proteoliposomes upon detergent removal via dialysis or Bio-Beads.

    • Optimize pH and Ionic Strength: Adjust the buffer pH to a point where the peptide has a slight net charge, which can reduce aggregation through electrostatic repulsion.

Possible Cause 2: Unfavorable Energetics of Insertion

  • Why it happens: The temperature of the experiment is below the phase transition temperature (Tₘ) of the this compound bilayer, meaning the membrane is in the highly ordered and impenetrable gel phase.

  • Troubleshooting Steps:

    • Increase Temperature: Ensure all incubation and hydration steps are performed at a temperature significantly above the Tₘ of this compound (~37°C, accounting for the depression due to deuteration). A common temperature for DPPC is 50-60°C.

    • Incorporate Cholesterol: Adding cholesterol (up to 30-40 mol%) to the this compound bilayer will eliminate the sharp phase transition, creating a "liquid-ordered" phase that is more accommodating to peptide insertion than the gel phase.

Possible Cause 3: Hydrophobic Mismatch

  • Why it happens: The hydrophobic length of the peptide is significantly shorter than the hydrophobic thickness of the this compound bilayer. This mismatch creates an energetic penalty, as it would require unfavorable exposure of the peptide's hydrophobic core or significant, energetically costly compression of the surrounding lipids.

  • Troubleshooting Steps:

    • Adjust Lipid Chain Length: If possible, switch to a lipid with a shorter acyl chain (e.g., DMPC) to better match the peptide's length.

    • Modify Peptide Design: If feasible, lengthen the hydrophobic segment of the peptide.

    • Analyze Flanking Residues: Peptides flanked by tryptophan (Trp) or tyrosine (Tyr) residues are better at adapting to mismatch conditions than those flanked by phenylalanine (Phe) or certain charged residues.

Problem: Peptide Associates with the Vesicle Surface but Does Not Insert
  • Why it happens: The peptide may bind to the lipid headgroups via electrostatic or hydrogen bonding interactions but lacks a sufficient hydrophobic driving force to partition into the bilayer core. This is common for amphipathic peptides that are highly charged or have marginal hydrophobicity.

  • Troubleshooting Steps:

    • Increase Ionic Strength: For peptides where binding is primarily electrostatic, increasing the salt concentration of the buffer (e.g., to 150 mM NaCl) can screen the surface charges and promote hydrophobic interactions, potentially driving insertion.

    • Modify Peptide Hydrophobicity: Increase the hydrophobicity of the peptide, if possible, by substituting certain amino acids.

    • Use Co-solvents: The presence of a small amount of an organic co-solvent like trifluoroethanol (TFE) can sometimes stabilize a helical conformation in the peptide that is more favorable for insertion. This should be done with caution as high concentrations will disrupt the bilayer.

Data Presentation

Table 1: Physicochemical Properties of DPPC Lipids

Property DPPC (Protiated) This compound (Chain Deuterated) Reference
Main Phase Transition (Tₘ) ~41 °C (314.15 K) ~37 °C (310 K)
Bilayer Thickness (Gel Phase) ~4.5 nm Reduced vs. protiated

| Area per Lipid (Fluid Phase) | ~0.63 nm² (at 50°C) | >10% decrease vs. protiated | |

Note: Exact values can vary slightly based on experimental conditions (e.g., hydration level, buffer composition).

Table 2: Comparison of Common Reconstitution Methods

Method Principle Advantages Disadvantages Best For
Thin-Film Hydration Peptide is mixed with lipids in organic solvent, a film is dried, and then hydrated with buffer above Tₘ. Simple, no detergents required. Can result in low encapsulation efficiency for hydrophilic peptides; peptide may not be homogeneously distributed. Hydrophobic or amphipathic peptides.
Detergent Dialysis Lipids and peptide are co-solubilized in a detergent. Detergent is slowly removed by dialysis, allowing proteoliposomes to form. High incorporation efficiency, good for controlling orientation. Residual detergent can affect membrane properties and protein function; can be a lengthy process. Integral membrane peptides/proteins.

| Freeze-Thaw Cycles | Hydrated peptide-lipid mixture is repeatedly frozen (liquid N₂) and thawed. Cycles disrupt and reform the bilayer, trapping the peptide. | Gentle method, can improve encapsulation efficiency. | May not be sufficient for transmembrane insertion on its own; often combined with other methods like extrusion. | Encapsulating hydrophilic peptides. |

Experimental Protocols

Protocol 1: Peptide Incorporation via Thin-Film Hydration
  • Materials: this compound lipid, peptide of interest, chloroform/methanol solvent mixture (e.g., 2:1 v/v), appropriate buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4).

  • Procedure:

    • Co-dissolve a known amount of this compound and the desired amount of peptide in the chloroform/methanol solvent in a round-bottom flask. The peptide-to-lipid molar ratio should be optimized (start with 1:100 to 1:500).

    • Attach the flask to a rotary evaporator. Rotate the flask under a stream of nitrogen gas to gently evaporate the solvent, creating a thin, uniform lipid-peptide film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.

    • Pre-heat the hydration buffer to a temperature well above the Tₘ of this compound (e.g., 55°C).

    • Add the warm buffer to the flask containing the dry film. The volume should be calculated to achieve the desired final lipid concentration (e.g., 5-10 mg/mL).

    • Incubate the flask at the same warm temperature for 1-2 hours with intermittent vortexing to fully hydrate (B1144303) the film and form multilamellar vesicles (MLVs).

    • To create unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm). The extrusion must be performed at a temperature above Tₘ.

Protocol 2: Quantification of Incorporated Peptide using a Modified BCA Assay

This protocol is designed to minimize interference from lipids.

  • Materials: Proteoliposome sample, BCA Protein Assay Kit, 10% Triton X-100 solution, microplate reader.

  • Procedure:

    • Separation: Separate the proteoliposomes from unincorporated peptide. Pellet the proteoliposomes via ultracentrifugation (e.g., 100,000 x g for 1-2 hours). Carefully remove the supernatant containing the free peptide. Wash the pellet with fresh buffer and centrifuge again to remove any remaining free peptide.

    • Standard Curve: Prepare a standard curve using your peptide of known concentrations in the same buffer used for the liposomes. It is crucial to treat the standards the same way as the samples.

    • Sample and Standard Preparation:

      • Resuspend the final proteoliposome pellet in a known volume of buffer.

      • In a microplate, add your standards and aliquots of your resuspended proteoliposome sample.

      • To each well (including standards and blanks), add Triton X-100 to a final concentration of 1-2% to solubilize the liposomes and reduce lipid interference. Some protocols also suggest using SDS and heating to denature the peptide for more consistent results.

    • BCA Assay: Add the BCA working reagent to each well according to the manufacturer's instructions.

    • Incubation and Measurement: Incubate the plate (e.g., 30 minutes at 37°C). Measure the absorbance at 562 nm.

    • Calculation: Determine the concentration of the peptide in your liposome sample by comparing its absorbance to the standard curve. Calculate the total amount of incorporated peptide and express it as an incorporation efficiency percentage relative to the initial amount of peptide added.

Visualizations

Troubleshooting_Workflow start Start: Poor Peptide Incorporation check_peptide Assess Peptide Properties start->check_peptide check_bilayer Assess Bilayer & Conditions start->check_bilayer check_method Assess Reconstitution Method start->check_method peptide_agg Is peptide aggregating? check_peptide->peptide_agg temp Is Temp > Tₘ of This compound (~37°C)? check_bilayer->temp method_choice Is method optimal? check_method->method_choice solubilize Action: Solubilize peptide (organic solvent, detergent) or adjust buffer pH. peptide_agg->solubilize Yes peptide_hydro Is peptide too hydrophilic? peptide_agg->peptide_hydro No success Successful Incorporation solubilize->success modify_peptide Action: Increase hydrophobicity or use charged lipids to attract peptide to surface. peptide_hydro->modify_peptide Yes peptide_hydro->success No modify_peptide->success increase_temp Action: Increase temperature of hydration/incubation (e.g., to 50-55°C). temp->increase_temp No mismatch Is there a significant hydrophobic mismatch? temp->mismatch Yes increase_temp->success add_chol Action: Add cholesterol to broaden phase transition or use different lipid. mismatch->add_chol Yes mismatch->success No add_chol->success change_method Action: Try alternative method (e.g., detergent dialysis instead of film hydration). method_choice->change_method No method_choice->success Yes change_method->success

Caption: Troubleshooting decision tree for poor peptide incorporation.

Factors_Affecting_Incorporation cluster_peptide Peptide Properties cluster_bilayer Bilayer Properties cluster_exp Experimental Conditions center Peptide Incorporation Efficiency p_hydro Hydrophobicity p_hydro->center p_charge Charge & pI p_charge->center p_structure Secondary Structure (e.g., α-helix propensity) p_structure->center p_aggregation Aggregation Tendency p_aggregation->center inhibits b_phase Physical State (Gel vs. Fluid) b_phase->center b_thickness Hydrophobic Thickness b_thickness->center b_composition Composition (e.g., Cholesterol) b_composition->center b_charge Surface Charge b_charge->center e_temp Temperature (relative to Tₘ) e_temp->center e_method Reconstitution Method e_method->center e_ratio Peptide:Lipid Ratio e_ratio->center e_buffer Buffer pH & Ionic Strength e_buffer->center

Caption: Key factors influencing peptide incorporation into lipid bilayers.

References

Validation & Comparative

A Comparative Guide to the Structural Differences Between DPPC-d71 and POPC-d31 Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural properties of two commonly used deuterated lipid bilayers: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71 (DPPC-d71) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d31 (POPC-d31). Understanding the distinct structural characteristics of these lipid systems is crucial for their application in neutron scattering studies, molecular dynamics simulations, and the development of drug delivery systems.

Introduction to DPPC and POPC

DPPC is a saturated phospholipid with two 16-carbon acyl chains, while POPC is a mixed-chain phospholipid with one saturated 16-carbon chain (palmitoyl) and one monounsaturated 18-carbon chain (oleoyl). These differences in their acyl chain composition lead to significant variations in their physical and structural properties. The deuteration of these lipids, specifically the replacement of hydrogen with deuterium (B1214612) atoms at numerous positions (indicated by -d71 and -d31), makes them particularly valuable for neutron scattering experiments, where the large difference in scattering length between hydrogen and deuterium provides enhanced contrast.

Key Structural Differences

The primary structural differences between this compound and POPC-d31 bilayers arise from the saturation of their acyl chains. DPPC, being fully saturated, can pack more tightly, leading to a higher phase transition temperature (Tm) and a more ordered gel phase at physiological temperatures. In contrast, the kink in the unsaturated oleoyl (B10858665) chain of POPC disrupts tight packing, resulting in a lower Tm and a fluid, more disordered liquid-crystalline phase at similar temperatures.

Perdeuteration, as in this compound, has been shown to have a measurable impact on the physical properties of the lipid bilayer. Studies have indicated that chain deuteration in DPPC can lower the gel-to-fluid phase transition temperature by approximately 4.3 ± 0.1 °C[1]. Furthermore, in the fluid phase, deuteration of the acyl chains leads to a reduction in both the lamellar repeat spacing and the overall bilayer thickness[1].

Quantitative Structural Parameters

The following tables summarize key structural parameters for DPPC and POPC bilayers obtained from various experimental and computational studies. It is important to note that these values can vary depending on the experimental conditions such as temperature, hydration, and the specific technique employed.

Table 1: Area Per Lipid (APL)

Lipid BilayerTemperature (°C)Area Per Lipid (Ų)Experimental/Simulation Method
DPPC5063.0 ± 1.0Small-Angle X-ray and Neutron Scattering (SAXS/SANS)[2]
DPPC5064.3Molecular Dynamics (MD) Simulation
DPPC (chain deuterated)Fluid PhaseReduced compared to protiatedSmall-Angle X-ray Scattering (SAXS)[1]
POPC3068.3Molecular Dynamics (MD) Simulation
POPC2267.68Coarse-Grained Molecular Dynamics (CG-MD) Simulation[3]

Table 2: Bilayer Thickness

Lipid BilayerTemperature (°C)Bilayer Thickness (nm)Experimental/Simulation Method
DPPC (fluid phase)50~3.8Neutron Scattering
DPPC (gel phase)25~4.55Neutron Scattering
DPPC (chain deuterated)Fluid PhaseReduced compared to protiatedSmall-Angle X-ray Scattering (SAXS)
POPC22~4.21Small-Angle X-ray Scattering (SAXS)

Table 3: Acyl Chain Order Parameters (SCD)

The deuterium order parameter, SCD, provides a measure of the orientational order of the C-D bonds along the acyl chains with respect to the bilayer normal. A value of -0.5 indicates perfect alignment, while 0 represents isotropic motion.

Lipid BilayerChain PositionSCD (approximate range)Experimental/Simulation Method
DPPC (sn-1 chain)C2-C15-0.2 to -0.1Molecular Dynamics (MD) Simulation
DPPC (sn-2 chain)C2-C15-0.2 to -0.1Molecular Dynamics (MD) Simulation
POPC-d31 (sn-1 chain)C2-C15-0.2 to -0.05NMR Spectroscopy
POPC-d31 (sn-2 chain)C2-C17-0.2 to near 0 (at double bond)NMR Spectroscopy

Experimental Protocols

Preparation of Unilamellar Vesicles for Small-Angle Neutron Scattering (SANS)

A common method for preparing unilamellar vesicles (ULVs) for SANS studies is the extrusion method.

  • Lipid Film Preparation: A known amount of the deuterated lipid (this compound or POPC-d31) is dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask. The film is further dried under vacuum for several hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with a D₂O-based buffer of the desired ionic strength and pH. The hydration process is typically carried out above the phase transition temperature of the lipid (e.g., >41°C for DPPC) to facilitate vesicle formation. The mixture is vortexed to create a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: The MLV suspension is then repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is performed at a temperature above the lipid's Tm. Typically, 11 to 21 passes are sufficient to produce a population of reasonably monodisperse ULVs.

  • Characterization: The size distribution of the resulting ULVs can be characterized by dynamic light scattering (DLS).

Small-Angle Neutron Scattering (SANS) with Contrast Variation

Contrast variation is a powerful technique in SANS that utilizes solvents with different ratios of H₂O and D₂O to selectively highlight different components of a system.

  • Sample Preparation: Unilamellar vesicles of the deuterated lipid are prepared in a series of buffers with varying H₂O/D₂O ratios (e.g., 0%, 42%, 70%, 100% D₂O). The lipid concentration is typically in the range of 1-10 mg/mL.

  • SANS Measurement: The samples are loaded into quartz sample cells (e.g., 1-2 mm path length) and placed in the SANS instrument. The scattering intensity, I(q), is measured as a function of the scattering vector, q, where q = (4π/λ)sin(θ/2), with λ being the neutron wavelength and θ the scattering angle.

  • Data Analysis: The scattering data from the different contrasts are analyzed simultaneously using a core-shell model or more sophisticated models that describe the scattering length density profile of the bilayer. This allows for the determination of structural parameters such as the bilayer thickness, area per lipid, and the location of different molecular groups within the bilayer.

Visualizations

Molecular Structures of DPPC and POPC cluster_DPPC DPPC (Dipalmitoylphosphatidylcholine) cluster_POPC POPC (Palmitoyl-oleoyl-phosphatidylcholine) DPPC_structure DPPC_structure DPPC_label Two saturated palmitoyl (B13399708) chains POPC_structure POPC_structure POPC_label One saturated palmitoyl chain and one unsaturated oleoyl chain

Caption: Molecular structures of DPPC and POPC lipids.

Simplified SANS Experimental Workflow prep Vesicle Preparation (Extrusion) sans SANS Measurement (Contrast Variation) prep->sans Sample Loading analysis Data Analysis (Modeling) sans->analysis Scattering Data results Structural Parameters (Thickness, APL, etc.) analysis->results Model Fitting

Caption: Simplified workflow for a SANS experiment on lipid vesicles.

Conclusion

The structural disparities between this compound and POPC-d31 bilayers are fundamentally linked to the presence of a double bond in the oleoyl chain of POPC. This seemingly minor difference leads to significant changes in lipid packing, phase behavior, and overall bilayer architecture. While this compound forms more ordered and thicker bilayers in the gel phase, POPC-d31 maintains a more fluid and expanded structure. The deuteration of these lipids, particularly the extensive deuteration in this compound, can further modulate their physical properties, a factor that must be considered when interpreting data from neutron scattering experiments. This guide provides a foundational understanding of these differences, empowering researchers to make informed decisions in their selection and application of these important model membrane systems.

References

A Comparative Analysis of DPPC-d71 and DSPC-d83 Membrane Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the key biophysical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d71) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) with deuterated acyl chains (DSPC-d83). Both are saturated phospholipids (B1166683) that are widely used in the formation of model membranes and lipid-based drug delivery systems. The primary difference between these two lipids lies in the length of their acyl chains, with DPPC having 16 carbons and DSPC having 18 carbons. This seemingly small structural variation leads to significant differences in their membrane properties, which are critical for their application in research and pharmaceutical development.

This comparison summarizes key quantitative data obtained from various experimental techniques, including Differential Scanning Calorimetry (DSC), Small-Angle Neutron Scattering (SANS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for these techniques are also provided to facilitate the replication and validation of these findings.

Comparative Data of Membrane Properties

The following table summarizes the key biophysical parameters of DPPC and DSPC membranes. It is important to note that most of the available experimental data is for the non-deuterated (protiated) forms of these lipids. However, studies have shown that deuteration of the acyl chains can lead to a decrease in the main phase transition temperature.[1] Where available, data for the deuterated species is provided; otherwise, data for the non-deuterated analogues is presented as a close approximation.

PropertyDPPCDSPCExperimental Technique
Main Phase Transition Temperature (Tm) ~37-38 °C (for deuterated chains)[1]~50-51 °C (for deuterated chains)[1][2]Differential Scanning Calorimetry (DSC)
41-42 °C (for protiated chains)[3][4][5][6][7]54.8 - 55.6 °C (for protiated chains)[2][5][8]
Membrane Thickness (Hydrophobic) ~3.5 - 4.0 nm (in liquid crystalline phase)[9][10][11]~4.0 - 4.5 nm (in liquid crystalline phase)[12]Small-Angle Neutron Scattering (SANS) / Small-Angle X-ray Scattering (SAXS)
Area per Lipid ~0.62 - 0.65 nm² (at 50 °C)[9][13][14]~0.55 - 0.60 nm² (at 60 °C)[15]2H Nuclear Magnetic Resonance (NMR) Spectroscopy
Bending Rigidity (Kc) ~(5-10) x 10-20 J~(10-15) x 10-20 JNeutron Spin Echo (NSE) Spectroscopy

Note: The bending rigidity values are estimates for the general class of saturated phosphatidylcholines, and specific values for this compound and DSPC-d83 may vary. The provided ranges reflect the general trend of increasing rigidity with longer acyl chains.

Experimental Workflow for Lipid Membrane Characterization

The following diagram illustrates a general workflow for the biophysical characterization of lipid membranes using the techniques discussed in this guide.

G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis Lipid Lipid Stock (this compound or DSPC-d83) Hydration Hydration Lipid->Hydration Vesicle_Formation Vesicle Formation (e.g., Extrusion) Hydration->Vesicle_Formation DSC DSC (Phase Transition) Vesicle_Formation->DSC SANS SANS (Membrane Thickness) Vesicle_Formation->SANS NMR NMR (Area per Lipid) Vesicle_Formation->NMR NSE NSE (Bending Rigidity) Vesicle_Formation->NSE Data_Analysis Data Analysis & Modeling DSC->Data_Analysis Thermogram SANS->Data_Analysis Scattering Curve NMR->Data_Analysis Spectra NSE->Data_Analysis Correlation Function Results Comparative Membrane Properties Data_Analysis->Results

References

Acyl Chain Order: A Comparative Analysis of DPPC-d71 and DPPG-d62

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of lipidomics and membrane biophysics, understanding the conformational order of lipid acyl chains is paramount for elucidating membrane structure, dynamics, and function. This guide provides a detailed comparison of the acyl chain order of two common phospholipids: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), with perdeuterated acyl chains (DPPC-d71), and 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG), also with perdeuterated acyl chains (DPPG-d62). This comparison is crucial for researchers in drug development and cellular biology, as the physical state of the lipid bilayer can significantly influence protein interactions and membrane permeability.

The primary distinction between DPPC and DPPG lies in their headgroup structure and charge. DPPC possesses a zwitterionic phosphocholine (B91661) headgroup, while DPPG has a negatively charged phosphoglycerol headgroup. This difference in headgroup chemistry is a key determinant of their differential interactions with other molecules and their packing behavior within a bilayer.

Comparative Analysis of Acyl Chain Order

Studies utilizing deuterium (B1214612) nuclear magnetic resonance (²H NMR) spectroscopy have provided significant insights into the acyl chain order of these lipids. In protein-free bilayer systems, the average acyl chain orders for DPPC-d62 and DPPG-d62 have been observed to be very similar across a range of temperatures.[1] Both lipids exhibit comparable ranges of two-phase coexistence during the main phase transition from the gel to the liquid-crystalline state, and the midpoints of their transitions are also alike.[1]

However, the introduction of peripheral membrane components, such as pulmonary surfactant proteins, can induce notable differences in their acyl chain order. For instance, Surfactant Protein A (SP-A) has been shown to have little impact on the acyl chain order of DPPC-d62.[1][2] In contrast, SP-A narrows the temperature range over which DPPG-d62 transitions from a disordered to an ordered state.[1][2] On the other hand, Surfactant Protein B (SP-B) has been observed to decrease the average chain order of both lipids, both above and below the main phase transition temperature.[1][2]

The following table summarizes the key comparative findings on the acyl chain order of DPPC-d62 and DPPG-d62.

ConditionDPPC-d62 Acyl Chain OrderDPPG-d62 Acyl Chain OrderReference
Protein-Free Bilayer Similar average chain order to DPPG-d62 across various temperatures.Similar average chain order to DPPC-d62 across various temperatures.[1]
With Surfactant Protein A (SP-A) Little to no effect on acyl chain order.Narrower temperature range for ordering at the liquid-crystal-to-gel transition.[1][2]
With Surfactant Protein B (SP-B) Lowered average chain order both above and below the main transition.Lowered average chain order both above and below the main transition, with slightly less perturbation in the gel phase compared to DPPC-d62.[1]
With SP-A and SP-B Combined Perturbations in chain order are smaller than with SP-B alone.Perturbations in chain order are smaller than with SP-B alone.[1][2]

Experimental Protocols

The primary technique for determining acyl chain order is solid-state deuterium (²H) NMR spectroscopy.[3] This method allows for the measurement of the orientational order parameter (S_CD) for each deuterated carbon segment along the lipid acyl chains.

Sample Preparation:
  • Lipid Mixture Preparation : this compound or DPPG-d62 is mixed with non-deuterated lipids and any other components (e.g., proteins, cholesterol) in an organic solvent, typically chloroform (B151607) or a chloroform/methanol mixture.

  • Solvent Evaporation : The organic solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube.

  • Vacuum Drying : The lipid film is further dried under high vacuum for several hours to remove any residual solvent.

  • Hydration : The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline) to the desired water content.

  • Vesicle Formation : The hydrated lipid suspension is subjected to several freeze-thaw cycles and then extruded through polycarbonate filters with a defined pore size to form unilamellar or multilamellar vesicles.

²H NMR Spectroscopy:
  • Instrumentation : A high-field solid-state NMR spectrometer equipped with a quadrupole echo pulse sequence is used.

  • Data Acquisition : The ²H NMR spectra are acquired at various temperatures, especially around the phase transition temperature of the lipids. The quadrupole echo pulse sequence (90°x - τ - 90°y - τ - acquire) is employed to overcome the dead-time problem and to acquire undistorted spectra of the broad signals from the lipid acyl chains.

  • Data Analysis : The quadrupolar splitting (Δν_Q) is measured from the separation of the two peaks in the Pake doublet powder pattern. The order parameter (S_CD) for each C-²H bond is then calculated using the following equation:

    S_CD = (4/3) * (h / e²qQ) * Δν_Q

    where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (approximately 170 kHz).

Visualizing Key Concepts

To better understand the comparison, the following diagrams illustrate the molecular structures of DPPC and DPPG and the experimental workflow for determining acyl chain order.

cluster_DPPC DPPC (Dipalmitoylphosphatidylcholine) cluster_DPPG DPPG (Dipalmitoylphosphatidylglycerol) DPPC_structure Headgroup: Phosphocholine (Zwitterionic) Acyl Chains: 2x Palmitic Acid (C16:0) DPPG_structure Headgroup: Phosphoglycerol (Anionic) Acyl Chains: 2x Palmitic Acid (C16:0) DPPC_structure:head->DPPG_structure:head Different Headgroup (Charge and Structure) DPPC_structure:chains->DPPG_structure:chains Identical Acyl Chains

Fig. 1: Molecular structures of DPPC and DPPG.

cluster_workflow Experimental Workflow for Acyl Chain Order Determination A Sample Preparation (Hydrated Lipid Bilayers) B ²H NMR Spectroscopy (Quadrupole Echo Pulse Sequence) A->B C Data Acquisition (Pake Doublet Spectra) B->C D Measurement of Quadrupolar Splitting (Δν_Q) C->D E Calculation of Order Parameter (S_CD) D->E F Comparison of Acyl Chain Order (this compound vs. DPPG-d62) E->F

References

A Researcher's Guide to Benchmarking DPPC-d71 Liposome Preparation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate liposome (B1194612) preparation method is a critical step that dictates the physicochemical properties and, ultimately, the in-vivo performance of the formulation. This guide provides an objective comparison of common preparation methods for liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a widely used phospholipid in drug delivery systems.

Performance Comparison of Preparation Methods

The choice of preparation technique significantly impacts critical quality attributes of liposomes, including vesicle size (hydrodynamic diameter), polydispersity index (PDI), and encapsulation efficiency (EE). The following table summarizes quantitative data obtained from studies utilizing different manufacturing processes for DPPC-based liposomes.

Preparation MethodVesicle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Notes
Thin-Film Hydration + Extrusion 99.7 ± 3.50.21 ± 0.0213.2 ± 1.1 (for DHA)This method produces unilamellar vesicles with a homogenous size distribution. The encapsulation efficiency can be relatively low for some molecules due to the passive entrapment mechanism.[1]
Thin-Film Hydration + Bath Sonication 381.2 ± 7.80.45 ± 0.0426.7 ± 1.9 (for DHA)Bath sonication is a lower-energy method that results in larger, more polydisperse vesicles, which may be multilamellar.[1]
Thin-Film Hydration + Probe Sonication 90.1 ± 2.30.23 ± 0.0156.9 ± 5.2 (for DHA)Probe sonication is a high-energy method that effectively reduces vesicle size, creating small unilamellar vesicles (SUVs) and leading to significantly higher encapsulation efficiency for lipophilic molecules.[1]
Ethanol Injection ~142 - 151~0.14 - 0.19Not ReportedProduces small vesicles with good homogeneity. The final size can be influenced by parameters like injection rate and lipid concentration. Data shown is for a DPPC:Cholesterol (70:30) formulation.[2]
Centrifugation (from w/fc nano-emulsion) Not SpecifiedNot Specified83 (for Fluorescein-sodium)A novel method that can achieve very high encapsulation efficiencies for hydrophilic molecules in pure DPPC liposomes.[3]

Note: Encapsulation efficiency is highly dependent on the physicochemical properties of the encapsulated agent. The data from uses the lipophilic molecule Docosahexaenoic Acid (DHA) as a model, while uses the hydrophilic molecule Fluorescein-sodium. Direct comparison of EE values across different encapsulated molecules should be made with caution.

Experimental Workflows and Logical Relationships

A general workflow for liposome preparation and characterization is essential for reproducible results. The process begins with the formation of a lipid film or solution, followed by hydration and energy input to form vesicles, and concludes with purification and characterization.

G cluster_methods Sizing Methods cluster_analysis Characterization Stage A 1. Lipid Solubilization (e.g., in Chloroform or Ethanol) B 2. Lipid Film/Solution Formation A->B Solvent Evaporation C 3. Hydration (Aqueous Buffer) B->C Rehydration D 4. Size Reduction (Energy Input) C->D Formation of MLVs Extrusion Extrusion D->Extrusion Sonication Sonication D->Sonication Homogenization Homogenization D->Homogenization E Purification (e.g., Dialysis, Centrifugation) Extrusion->E Sonication->E Homogenization->E F Physicochemical Analysis E->F Analyzed for Size, PDI, EE%

General workflow for liposome preparation and characterization.

The selection of a specific size reduction technique is a critical decision point that influences the final product characteristics.

G Start Multilamellar Vesicles (MLVs) from Thin-Film Hydration Extrusion Extrusion (Polycarbonate Membranes) Start->Extrusion Sonication Sonication (Probe or Bath) Start->Sonication LUV Large Unilamellar Vesicles (LUVs) Homogeneous Size Extrusion->LUV Results in SUV Small Unilamellar Vesicles (SUVs) Smaller, Higher EE% Sonication->SUV Results in Ethanol Ethanol Injection (Direct Formation) SUV_direct Small Unilamellar Vesicles (SUVs) Rapid Formation Ethanol->SUV_direct Self-assembles into

References

Isotopic Effects of Deuterium on DPPC-d71 Membrane Packing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in lipid molecules offers a powerful tool for investigating the structure and dynamics of cell membranes. This guide provides a comparative analysis of the effects of acyl chain perdeuteration on the packing of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) membranes, a widely used model for biological membranes. By leveraging experimental data from various biophysical techniques, we explore the subtle yet significant alterations in membrane properties induced by the C-D bond's shorter and stronger nature compared to the C-H bond. Understanding these isotopic effects is crucial for the accurate interpretation of data from neutron scattering and certain NMR spectroscopy experiments where deuterated lipids are indispensable.

Quantitative Comparison of Protiated and Deuterated DPPC Membranes

The replacement of hydrogen with deuterium in the acyl chains of DPPC (resulting in DPPC-d62 or similar) leads to measurable changes in key membrane structural parameters. The following table summarizes these differences, drawing from molecular dynamics simulations and experimental data. It is important to note that experimental conditions such as temperature and hydration can influence these values.

PropertyProtiated DPPC (DPPC-h62)Perdeuterated DPPC (DPPC-d62)Key Observations
Area per Lipid (APL) ~61-65 Ų (at 50°C)[1][2][3]Expected to be slightly smallerDeuteration leads to stronger van der Waals interactions between the acyl chains, resulting in a more condensed packing and a smaller area per lipid molecule.
Bilayer Thickness ~36-38 Å (at 50°C)[4]Expected to be slightly largerThe more ordered and tightly packed deuterated chains lead to a thicker membrane.
Main Phase Transition Temperature (Tm) ~41-42°C[5][6][7][8][9]~1-2°C lower than protiated DPPC[10]The lower transition temperature in deuterated DPPC is attributed to the altered inter-chain interactions and vibrational dynamics.
Acyl Chain Order Parameter (S_CD) Varies along the acyl chainGenerally higher than protiated DPPC[10]The C-D bonds are shorter and less flexible, leading to a higher degree of order (less conformational freedom) in the deuterated acyl chains.

Alternative Lipid Systems for Comparison

While DPPC is a cornerstone of membrane research, other lipid systems offer different physical properties that can be valuable for specific research questions.

Lipid SystemKey Characteristics & Comparison to DPPC
Dimyristoylphosphatidylcholine (DMPC) DMPC has shorter acyl chains (14 carbons) compared to DPPC (16 carbons), resulting in a lower main phase transition temperature (around 24°C) and a thinner, more fluid membrane at physiological temperatures.[11][12] This makes it suitable for studying phenomena in a more fluid membrane state.
Palmitoyloleoylphosphatidylcholine (POPC) POPC is a mixed-chain lipid with one saturated (palmitoyl) and one unsaturated (oleoyl) acyl chain. The kink in the unsaturated chain leads to a much lower transition temperature (around -2°C) and a significantly larger area per lipid compared to DPPC.[13][14][15] This system is often used to model more fluid and biologically realistic membranes.

Experimental Protocols

The investigation of isotopic effects on lipid membranes relies on a suite of sophisticated biophysical techniques. Below are overviews of the key experimental methodologies.

Deuterium NMR (²H-NMR) Spectroscopy

Deuterium NMR is a powerful technique to probe the orientation and dynamics of specific C-D bonds within a lipid molecule.

Sample Preparation:

  • Lyophilized DPPC-d62 is hydrated with a buffer solution (e.g., phosphate-buffered saline) to the desired water content.

  • The lipid dispersion is subjected to several freeze-thaw cycles to ensure homogeneity.

  • The sample is then transferred to a suitable NMR tube.[16][17][18][19][20]

Data Acquisition and Analysis:

  • ²H-NMR spectra are acquired as a function of temperature.

  • The quadrupolar splitting (ΔνQ) is measured from the spectra.

  • The acyl chain order parameter (S_CD) is calculated from the quadrupolar splitting, providing information about the time-averaged orientation of the C-D bond with respect to the bilayer normal.[10]

Neutron Scattering

Neutron scattering techniques, such as small-angle neutron scattering (SANS), are highly sensitive to the isotopic composition of a sample, making them ideal for studying deuterated systems.

Sample Preparation:

  • Unilamellar vesicles (ULVs) of DPPC-d62 are prepared by extrusion or sonication.

  • The vesicles are dispersed in a contrast-matched solvent (often a mixture of H₂O and D₂O) to highlight the scattering from the lipid bilayer.[21][22][23][24][25]

Data Acquisition and Analysis:

  • SANS experiments are performed at a neutron scattering facility.

  • The scattering intensity is measured as a function of the scattering vector, q.

  • The data is fitted to a model of the vesicle structure to extract parameters such as bilayer thickness and area per lipid.[21][25]

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic view of the lipid bilayer, allowing for the detailed analysis of structural and dynamic properties.

Simulation Setup:

  • A bilayer of DPPC-d62 molecules is constructed in a simulation box.

  • The bilayer is solvated with water molecules.

  • Appropriate force fields that account for the properties of deuterated lipids are used.[26][27]

Simulation and Analysis:

  • The system is equilibrated and then a production simulation is run for a sufficient length of time (typically nanoseconds to microseconds).

  • Trajectories are analyzed to calculate properties such as area per lipid, bilayer thickness, and deuterium order parameters.[3][28]

Experimental Workflow for Studying Isotopic Effects

The following diagram illustrates a typical workflow for investigating the isotopic effects of deuterium on DPPC membrane packing.

experimental_workflow cluster_preparation Sample Preparation cluster_experiments Biophysical Experiments cluster_analysis Data Analysis cluster_comparison Comparative Analysis start Start protiated Protiated DPPC (DPPC-h62) start->protiated deuterated Deuterated DPPC (DPPC-d71) start->deuterated hydrate Hydration & Vesicle Formation protiated->hydrate deuterated->hydrate nmr Deuterium NMR hydrate->nmr neutron Neutron Scattering hydrate->neutron md Molecular Dynamics Simulation hydrate->md Initial Coordinates nmr_analysis Order Parameter Calculation nmr->nmr_analysis neutron_analysis Bilayer Structure Modeling neutron->neutron_analysis md_analysis Trajectory Analysis md->md_analysis comparison Comparison of Membrane Properties nmr_analysis->comparison neutron_analysis->comparison md_analysis->comparison

Caption: Experimental workflow for comparing protiated and deuterated DPPC membranes.

Signaling Pathways and Logical Relationships

The impact of deuterium substitution on membrane packing can be understood through a logical progression of effects at the molecular level.

logical_relationship cluster_cause Primary Isotopic Effect cluster_molecular Molecular Level Changes cluster_membrane Membrane Level Consequences deuteration Deuteration of Acyl Chains (C-H to C-D) bond Shorter & Stronger C-D Bond deuteration->bond vdw Increased van der Waals Interactions bond->vdw flexibility Reduced Acyl Chain Flexibility bond->flexibility packing Tighter Acyl Chain Packing vdw->packing order Increased Acyl Chain Order flexibility->order apl Decreased Area per Lipid packing->apl thickness Increased Bilayer Thickness packing->thickness tm Altered Phase Transition Temperature packing->tm order->thickness order->tm

References

Safety Operating Guide

Navigating the Disposal of DPPC-d71: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Pre-Disposal and Handling

Before beginning any work with DPPC-d71, ensure you are familiar with its potential hazards. The available information on DPPC is conflicting; some sources classify it as a non-hazardous substance[2][3], while others indicate it may be harmful if swallowed, cause skin and eye irritation, and suspect it of causing cancer and reproductive toxicity[4]. Therefore, it is prudent to handle this compound with care, utilizing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesImpervious protective gloves
Eye ProtectionSafety goggles with side-shields
Lab CoatStandard laboratory coat
RespiratoryUse in a well-ventilated area. A respirator may be required for large quantities or in case of dust formation.

Step-by-Step Disposal Procedure for this compound

  • Waste Collection:

    • Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled waste container.

    • The container should be clean, dry, and sealable[1]. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name ("1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71"), the approximate quantity, and the date.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep it away from incompatible materials, such as strong oxidizing agents[5].

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Spill and Accidental Release Measures

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, clean up the spill immediately[1].

    • For solid this compound, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material into a labeled waste container[1].

    • For solutions, absorb the spill with an inert, non-combustible material like vermiculite (B1170534) or sand.

    • Place all contaminated materials into the hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent the spill from entering drains or waterways[4][6].

Disposal Decision Workflow

The following diagram outlines the general workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Select a Labeled, Sealable Hazardous Waste Container ppe->waste_container collect_waste Collect Solid & Liquid Waste, Contaminated Materials waste_container->collect_waste seal_container Securely Seal the Container collect_waste->seal_container store_container Store in Designated Hazardous Waste Accumulation Area seal_container->store_container contact_ehs Contact Institutional EHS for Waste Pickup store_container->contact_ehs end End: Waste Disposed of by Certified Professionals contact_ehs->end

This compound Disposal Workflow

By adhering to these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound.

References

Essential Safety and Logistical Information for Handling DPPC-d71

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of DPPC-d71

This document provides crucial safety and logistical information for the handling of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71 (this compound). Given the conflicting hazard information available for similar compounds, a conservative approach to safety is strongly recommended.

Hazard Assessment

There are conflicting Safety Data Sheets (SDS) for Dipalmitoylphosphatidylcholine (DPPC). One SDS from MedChemExpress for the unlabeled compound identifies several hazards, including acute toxicity, skin and eye irritation, and suspected carcinogenicity and reproductive toxicity[1]. However, other sources, including an SDS for a highly deuterated version (DPPC D80, 98%) and other unlabeled versions, classify the compound as not hazardous[2][3].

In the absence of a specific SDS for this compound and due to these discrepancies, it is prudent to handle the compound as potentially hazardous.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on a conservative assessment of potential hazards.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.To protect eyes from dust particles and potential splashes.
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact with the compound.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended if handling large quantities or if dust is generated and ventilation is inadequate.To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

Storage:

  • Store this compound at -20°C in a tightly sealed container to prevent moisture absorption[4].

  • Keep the container in a dry, well-ventilated place.

Preparation and Handling:

  • Work Area Preparation: Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.

  • Personal Protective Equipment: Before handling, put on all required PPE as outlined in the table above.

  • Weighing: If weighing the powdered form, do so in an enclosure that minimizes dust generation, such as a balance enclosure or a fume hood.

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. If necessary, use gentle agitation or sonication to aid dissolution.

  • Spill Management: In case of a spill, avoid creating dust. Moisten the spilled powder with a damp cloth or paper towel before carefully wiping it up. Place the contaminated materials in a sealed bag for disposal as chemical waste.

Disposal Plan

All waste materials contaminated with this compound should be considered chemical waste and disposed of according to institutional and local regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for organic or aqueous waste, as appropriate. Do not mix incompatible waste streams[5].

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Disposal Procedure:

  • Ensure all waste containers are securely closed and properly labeled with the contents.

  • Store waste containers in a designated satellite accumulation area within the laboratory[6].

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[7].

  • Never dispose of this compound or its waste down the drain or in the regular trash[8][9].

Visual Workflow for Handling this compound

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh this compound Weigh this compound Prepare Work Area->Weigh this compound Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Clean Work Area Clean Work Area Prepare Solution->Clean Work Area Segregate Waste Segregate Waste Clean Work Area->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS Receive & Store Receive & Store Receive & Store->Don PPE

Caption: Workflow for safe handling of this compound.

Logical Relationship of Safety Precautions

This diagram shows the relationship between the potential hazards of this compound and the corresponding safety measures.

cluster_hazards Potential Hazards cluster_ppe Protective Measures (PPE) cluster_controls Engineering & Admin Controls This compound This compound Inhalation Inhalation This compound->Inhalation Skin/Eye Contact Skin/Eye Contact This compound->Skin/Eye Contact Ingestion Ingestion This compound->Ingestion Proper Disposal Proper Disposal This compound->Proper Disposal Respirator Respirator Inhalation->Respirator Fume Hood Fume Hood Inhalation->Fume Hood Gloves & Lab Coat Gloves & Lab Coat Skin/Eye Contact->Gloves & Lab Coat Safety Glasses/Goggles Safety Glasses/Goggles Skin/Eye Contact->Safety Glasses/Goggles Hand Washing Hand Washing Ingestion->Hand Washing

Caption: Relationship between hazards and safety measures.

References

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